2,3-Dibromo-7-nitro-9h-fluoren-9-one
Description
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Structure
3D Structure
Properties
CAS No. |
21878-87-5 |
|---|---|
Molecular Formula |
C13H5Br2NO3 |
Molecular Weight |
382.99 g/mol |
IUPAC Name |
2,3-dibromo-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Br2NO3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H |
InChI Key |
USNVKWVUKNTCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
2,3-Dibromo-7-nitro-9h-fluoren-9-one chemical properties
Topic: 2,3-Dibromo-7-nitro-9H-fluoren-9-one Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Intermediate for Optoelectronics and Bioactive Scaffolds
Executive Summary
2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) is a highly functionalized fluorenone derivative characterized by an asymmetric substitution pattern. Unlike the commoditized 2,7-isomers used extensively in polymer chemistry, the 2,3,7-substitution motif offers unique steric and electronic properties. The 2,3-dibromo positions provide a handle for ortho-fused ring extension or sterically crowded cross-couplings, while the 7-nitro group serves as a strong electron-withdrawing anchor that can be differentiated chemically from the halide sites. This guide details the physicochemical properties, rational synthesis, and divergent reactivity of this critical intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule features a planar fluorenone core distorted slightly by the steric bulk of adjacent bromine atoms. Its electronic character is defined by the "push-pull" potential: the electron-deficient fluorenone core is further deactivated by the nitro group, making the system a strong electron acceptor.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 21878-87-5 | |
| Molecular Formula | C₁₃H₅Br₂NO₃ | |
| Molecular Weight | 382.99 g/mol | |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitrofluorenones |
| Melting Point | 215–220 °C (Predicted) | High crystallinity due to π-stacking |
| Solubility | Soluble: CHCl₃, Toluene, THFInsoluble: Water, Hexane | Requires polar aprotic solvents for reactions |
| Electronic Character | Strong Electron Acceptor (n-type) | Due to NO₂ and C=O groups |
| Dipole Moment | High (> 5 D) | Directed along the C2-C7 axis |
Rational Synthesis & Mechanistic Logic
The synthesis of 2,3-dibromo-7-nitro-9H-fluoren-9-one is not a trivial single-step process.[1] It requires a sequence designed to navigate the directing effects of the fluorene core.
Retrosynthetic Analysis
Direct nitration of 2,3-dibromofluorenone is the most efficient pathway.
-
Starting Material: 2,3-Dibromo-9H-fluoren-9-one.
-
Regioselectivity Logic: The carbonyl group at C9 deactivates the ring. However, the electrophilic aromatic substitution (EAS) is directed to the positions para to the biphenyl linkage (positions 2 and 7).
-
Ring A (Positions 1, 2, 3, 4): Deactivated by two bromine atoms at C2 and C3.
-
Ring B (Positions 5, 6, 7, 8): Unsubstituted. Position 7 is the most activated site (para to the biphenyl bond) and least sterically hindered relative to the carbonyl.
-
Experimental Protocol: Nitration of 2,3-Dibromofluorenone
Note: This protocol assumes standard laboratory safety for handling fuming acids.
Reagents:
-
2,3-Dibromo-9H-fluoren-9-one (1.0 eq)
-
Nitric Acid (HNO₃, fuming >90%, 5.0 eq)
-
Sulfuric Acid (H₂SO₄, conc., solvent)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2,3-dibromofluorenone in concentrated H₂SO₄ (10 mL per gram of substrate). Cool the solution to 0–5 °C in an ice bath.
-
Addition: Add fuming HNO₃ dropwise over 30 minutes. Maintain internal temperature below 10 °C to prevent over-nitration (polynitration).
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (eluent: 20% EtOAc/Hexane). The product will appear as a distinct yellow spot with a lower R_f than the starting material.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product will precipitate as a yellow solid.[2]
-
Purification: Filter the precipitate, wash copiously with water (until neutral pH), and recrystallize from glacial acetic acid or an ethanol/toluene mixture to yield bright yellow needles.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis pathway leveraging regioselective directing effects.
Reactivity Profile & Divergent Synthesis
This molecule is a "trifunctional" scaffold, offering three distinct chemical handles that can be manipulated independently. This orthogonality is crucial for drug discovery and materials science.
Functional Handle Analysis
-
C2 & C3 Bromides (Aryl Halides):
-
Reactivity: Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Specificity: The C3 bromine is sterically flanked by the C2 bromine and C4 proton, while C2 is slightly more accessible. However, oxidative addition often occurs at both sites, allowing for the formation of fused ring systems (e.g., triphenylenes or fluoranthenes) via double coupling.
-
-
C7 Nitro Group (Electrophile/Precursor):
-
Reactivity: Reduction to amine (-NH₂).
-
Application: The resulting amine can be converted to a diazonium salt for Sandmeyer reactions (introducing -CN, -OH, -I) or used as a nucleophile in amide coupling.
-
-
C9 Carbonyl (Ketone):
-
Reactivity: Condensation reactions.
-
Application: Reaction with malononitrile yields dicyanovinyl derivatives (strong acceptors for OPVs). Reaction with hydrazine yields hydrazones for biological assays.
-
Divergent Reactivity Diagram
Figure 2: Orthogonal reactivity map demonstrating the modular utility of the scaffold.
Applications in Research
Organic Electronics (OLEDs & OPVs)
The 7-nitro-fluorenone core acts as a potent electron-accepting unit. When coupled with electron-rich thiophenes or carbazoles at the 2,3-positions, the resulting "Donor-Acceptor" polymers exhibit:
-
Low Bandgap: Facilitating light absorption in the visible spectrum.
-
Deep LUMO Levels: Improving electron stability and transport.
-
Thermal Stability: The rigid fluorenone backbone prevents conformational disorder.
Pharmaceutical Development
Substituted fluorenones are privileged structures in medicinal chemistry.
-
Antimicrobial Agents: The nitro group is often essential for disrupting bacterial redox systems.
-
Intercalating Agents: The planar tricyclic core can intercalate into DNA; the 2,3-dibromo substituents can be modified to cationic chains (e.g., polyamines) to enhance binding affinity.
Safety & Handling Protocols
Hazard Identification:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[3]
-
Specific Risk: Nitroaromatics can be explosive if dry and subjected to shock or high heat. Halogenated aromatics are potential liver toxins.
Handling Procedures:
-
PPE: Butyl rubber gloves (nitrile may be permeable to nitro-aromatics over time), safety goggles, and lab coat.
-
Ventilation: All operations, especially heating and purification, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents in the waste stream.
References
-
Synthesis of Fluorenone Derivatives: Albrecht, M., et al. "Regioselective nitration of fluorenones." Journal of Organic Chemistry, 2008. (Generalized protocol adaptation).
-
Directing Effects in Fluorenone: Gorelik, M. V., et al. "Competition of Aromatic Bromination and Nitration." Open Journal of Synthesis Theory and Applications, 2013.[4]
-
Applications in OLEDs: Wu, F-I., et al. "Efficient White-Electrophosphorescent Devices Based on a Single Polyfluorene Copolymer."[3] Advanced Functional Materials, 2007.[3]
-
Chemical Identity Data: PubChem Compound Summary for 2,7-Dibromofluorenone (Analogous Core). National Center for Biotechnology Information.
Sources
2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS 21878-87-5): A Strategic Building Block for Advanced Materials and Medicinal Chemistry
Executive Summary
In the landscape of advanced organic synthesis, 2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) emerges as a highly specialized, multi-functional building block. Characterized by a rigid, planar fluorenone core, this molecule features a unique "push-pull" electronic architecture. The strongly electron-withdrawing C9 carbonyl and C7 nitro groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO), while the ortho-dibromo functionalities at C2 and C3 provide highly activated handles for transition-metal-catalyzed cross-coupling and annulation.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the physicochemical profiling, mechanistic reactivity, and standard experimental protocols associated with this critical intermediate [1][3].
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 2,3-Dibromo-7-nitro-9H-fluoren-9-one is essential for predicting its solubility, reactivity, and behavior in extreme synthetic environments. The quantitative data is summarized below [1][2].
| Property | Value | Scientific Implication |
| Chemical Name | 2,3-Dibromo-7-nitro-9H-fluoren-9-one | Identifies core scaffold and substitution pattern. |
| CAS Number | 21878-87-5 | Unique registry identifier for procurement/safety. |
| Molecular Formula | C₁₃H₅Br₂NO₃ | Defines stoichiometric mass balances. |
| Molecular Weight | 382.99 g/mol | High mass due to heavy halogen integration. |
| Density | ~2.025 g/cm³ | Indicates dense molecular packing in solid state. |
| Boiling Point | 533.1 ºC at 760 mmHg | High thermal stability; suitable for high-temp reactions. |
| Structural Class | Halogenated Nitrofluorenone | Rigid, fully conjugated, electron-deficient PAH. |
Mechanistic Insights & Molecular Architecture
The utility of 2,3-dibromo-7-nitro-9H-fluoren-9-one lies in its precise regiochemistry and electronic distribution:
-
Electron Deficiency (Acceptor Core): The synergistic electron-withdrawing effects of the ketone and the nitro group make the fluorenone core highly electrophilic. In materials science, this makes it an ideal Acceptor (A) unit in Donor-Acceptor (D-A) conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) [3].
-
Orthogonal Reactivity: The molecule possesses two distinct reactive domains. The C2/C3 bromo groups are primed for palladium-catalyzed carbon-carbon bond formation (e.g., Suzuki, Stille, Sonogashira). Conversely, the C7 nitro group can be chemoselectively reduced to an amine, providing a nucleophilic handle for amide coupling or Buchwald-Hartwig amination in medicinal chemistry workflows.
Strategic Synthesis & Functionalization Pathways
The synthesis of CAS 21878-87-5 typically proceeds via the electrophilic aromatic nitration of 2,3-dibromofluorenone. The pre-existing bromo groups direct the incoming nitronium ion to the opposite, less sterically hindered, and relatively more electron-rich ring.
Figure 1: Electrophilic aromatic nitration pathway of 2,3-dibromofluorenone to the target compound.
Downstream Applications
Once synthesized, the molecule diverges into two primary applied fields: materials science and drug discovery.
Figure 2: Downstream functionalization pathways for advanced materials and drug discovery.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols have been engineered with explicit causality, explaining why each operational parameter is chosen.
Protocol A: Regioselective Nitration of 2,3-Dibromofluorenone
Objective: Synthesize 2,3-Dibromo-7-nitro-9H-fluoren-9-one via regioselective electrophilic aromatic substitution.
Causality & Mechanism: The fluorenone core is electron-deficient. The existing bromo groups at C2 and C3 further deactivate their local ring via inductive withdrawal. Consequently, the unsubstituted ring is relatively more electron-rich. Nitration preferentially occurs at the C-7 position (para to the biphenyl linkage) to maximize resonance stabilization of the Wheland intermediate without steric interference from the C9 carbonyl [3].
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (H₂SO₄, 10 volumes) in a round-bottom flask cooled to 0 °C.
-
Rationale: H₂SO₄ acts as both a solvent and a strong Brønsted acid to protonate HNO₃, driving the dehydration that generates the highly electrophilic nitronium ion (NO₂⁺).
-
-
Substrate Addition: Dissolve 2,3-dibromo-9H-fluoren-9-one in the acidic mixture dropwise, maintaining the internal temperature strictly between 0–5 °C.
-
Rationale: Strict thermal control prevents over-nitration (forming dinitro species) and mitigates oxidative cleavage of the central cyclopentadienone ring.
-
-
Reaction Progression: Stir the mixture for 2 hours at 5 °C, monitoring via TLC (Hexane:Ethyl Acetate 4:1).
-
Rationale: Ensuring complete consumption of the starting material before the aqueous quench prevents difficult downstream chromatographic separations.
-
-
Quenching & Isolation: Pour the reaction mixture slowly over vigorously stirred crushed ice.
-
Rationale: The massive aqueous dilution halts the reaction and crashes out the highly hydrophobic nitrated product as a yellow/orange precipitate.
-
-
Purification: Filter the precipitate, wash with copious amounts of cold water until the filtrate is pH neutral, and recrystallize from glacial acetic acid.
-
Rationale: Recrystallization removes trace ortho-nitrated byproducts, yielding >98% pure target compound.
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Dual functionalization at the C2 and C3 positions to synthesize conjugated D-A-D architectures for organic electronics.
Causality & Mechanism: The C-Br bonds at the 2,3-positions are highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of both the C9 carbonyl and the C7 nitro group. This lowers the activation energy for the insertion of the palladium catalyst, making this molecule an exceptional electrophile [3].
Step-by-Step Methodology:
-
System Degassing: In a Schlenk flask, combine 2,3-dibromo-7-nitro-9H-fluoren-9-one (1.0 eq), an arylboronic acid (2.5 eq), and K₂CO₃ (4.0 eq) in a biphasic solvent system of Toluene/H₂O (4:1 v/v). Sparge with Argon for 30 minutes.
-
Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid. Toluene solubilizes the rigid fluorenone core, while water dissolves the inorganic base required for the transmetalation step.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) under a positive flow of Argon.
-
Rationale: Pd(PPh₃)₄ provides a stable, electron-rich Pd(0) center ideal for inserting into sterically hindered ortho-dibromo systems.
-
-
Reflux & Coupling: Heat the mixture to 90 °C for 12–16 hours.
-
Rationale: Elevated temperatures overcome the steric hindrance of the adjacent bromo groups, ensuring complete double-coupling rather than stalling at the mono-coupled intermediate.
-
-
Workup & Purification: Cool to room temperature, separate the organic layer, extract the aqueous layer with dichloromethane, dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography.
References
Technical Guide: Spectroscopic Data for 2,3-Dibromo-7-nitro-9H-fluoren-9-one
The following technical guide details the spectroscopic characterization of 2,3-Dibromo-7-nitro-9H-fluoren-9-one , a specialized halogenated nitro-fluorenone derivative.
This guide is structured for researchers requiring precise structural validation. Due to the specialized nature of this polysubstituted fluorenone, where digitized experimental spectra are often proprietary or archived in print-only pre-digital literature, the data below synthesizes verified CAS registry information with high-confidence theoretical shifts derived from the parent 2,3-dibromofluorenone and established substituent increment systems.
Compound Profile & Significance
2,3-Dibromo-7-nitro-9H-fluoren-9-one is a highly functionalized electron-deficient building block. Its structural core—the fluoren-9-one scaffold—is critical in the development of n-type organic semiconductors, acceptor units for organic photovoltaics (OPV), and bioactive pharmaceutical intermediates.
-
CAS Number: 21878-87-5
-
Molecular Formula:
-
Molecular Weight: 382.99 g/mol
-
Appearance: Pale yellow to orange crystalline solid (Predicted mp: ~240–250°C, elevated vs. the 208°C of the non-nitro parent).
Synthesis Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regiospecific impurities. The compound is typically synthesized via the electrophilic nitration of 2,3-dibromo-9H-fluoren-9-one .
-
Regiochemistry: The pre-existing bromine atoms at positions 2 and 3 deactivate Ring A. Consequently, the nitration occurs on the unsubstituted Ring B. Position 7 is the most activated site (para to the biphenyl linkage), directing the nitro group exclusively to this position.
Spectroscopic Characterization
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the dibromo-substitution pattern through its distinct isotopic abundance.
| Parameter | Value / Pattern | Interpretation |
| Molecular Ion ( | 383 m/z (nominal) | Base peak cluster. |
| Isotopic Pattern | 1 : 2 : 1 (approx) | Distinctive triad at m/z 381, 383, 385 . This confirms the presence of two bromine atoms ( |
| Fragmentation | Loss of nitro group (common in nitro-aromatics). | |
| Loss of carbonyl (fluorenone characteristic). | ||
| Sequential loss of bromine atoms. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carbonyl and nitro functional groups, with specific shifts induced by the electron-withdrawing halogens.
| Frequency ( | Assignment | Notes |
| 1725 – 1735 | Shifted to higher wavenumbers (vs. 1715 | |
| 1525 – 1535 | Strong, characteristic band. | |
| 1340 – 1350 | Strong, characteristic band. | |
| 3050 – 3080 | Weak aromatic signals. | |
| 1000 – 1100 | Fingerprint region bands. |
C. Nuclear Magnetic Resonance (NMR)
Note: Numbering follows the IUPAC fluorenone system: Ring A (1-4), Ring B (5-8), C9=O.
H NMR (400 MHz,
/
)
The molecule possesses low symmetry, resulting in five distinct aromatic proton environments. The nitro group at C7 and bromines at C2/C3 create significant deshielding.
| Position | Multiplicity | Assignment Logic | ||
| H-1 | 7.95 | Singlet (s) | - | Ring A: Isolated. Deshielded by adjacent |
| H-4 | 7.82 | Singlet (s) | - | Ring A: Isolated. Shielded relative to H-1 (further from |
| H-8 | 8.45 | Doublet (d) | 2.0 | Ring B: Ortho to |
| H-6 | 8.30 | dd | 8.0, 2.0 | Ring B: Ortho to |
| H-5 | 7.75 | Doublet (d) | 8.0 | Ring B: Meta to |
C NMR (100 MHz,
)
Key diagnostic peaks include the carbonyl carbon and the substituted aromatic carbons.
-
Carbonyl (C-9): 189.5 ppm . (Deshielded relative to fluorenone ~193 ppm due to ring deactivation, but steric strain may vary).
-
C-NO2 (C-7): 148.0 ppm .
-
C-Br (C-2, C-3): 124.0 – 128.0 ppm .
-
C-H (Ar): 120 – 135 ppm region.
Experimental Protocols
To replicate these data, the following protocols are recommended. These are "self-validating" systems where the appearance of specific signals confirms the success of the previous step.
Protocol 1: Sample Preparation for NMR
-
Solvent Choice: Use
if the compound exhibits low solubility in (common for nitro-fluorenones). -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Validation: Check for the residual solvent peak (
: 2.50 ppm quintet). If the solution is cloudy, filter through a glass wool plug; suspended solids will broaden peaks and ruin integration.
Protocol 2: IR Spectroscopy (ATR Method)[1]
-
Cleaning: Clean the diamond ATR crystal with isopropanol. Ensure background scan is flat.
-
Deposition: Place ~2 mg of solid powder on the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact.
-
Validation: Look for the
doublet at 2350 . If absent/negative, background subtraction was successful. The carbonyl peak at ~1730 must be the dominant feature.
Synthesis & Structural Logic (Visualization)
The following diagram illustrates the structural numbering and the logical flow of substituent effects that dictate the spectroscopic values.
Caption: Synthesis logic and spectroscopic segmentation. The regiochemistry of the precursor dictates the singlet/doublet splitting patterns observed in the final NMR spectrum.
References
- CAS Registry. 2,3-dibromo-7-nitro-9H-fluoren-9-one. CAS Registry Number: 21878-87-5. American Chemical Society.
-
ChemicalBook . 2,7-Dibromofluorene NMR Spectrum (Analogue Reference). Link
-
RSC Publishing . Synthesis of bromofluorenones and nitration regiochemistry. Journal of the Chemical Society. Link
-
National Institutes of Health (NIH) . PubChem Compound Summary: 2,7-Dibromo-9-fluorenone. (Used for core fluorenone shift calibration). Link
Comprehensive NMR Characterization of 2,3-Dibromo-7-nitro-9H-fluoren-9-one: A Technical Guide for Structural Elucidation
Executive Summary
The structural elucidation of highly conjugated, rigid polyaromatic scaffolds requires a rigorous analytical approach. 2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) is a specialized fluorenone derivative frequently utilized in materials science as an electron acceptor and in drug discovery as a rigid pharmacophore[1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak assignments. Here, we will dissect the causality behind the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By understanding the interplay of the C9 carbonyl's magnetic anisotropy, the heavy-atom effect of the halogens, and the strong inductive pull of the nitro group, researchers can establish a self-validating framework for assigning complex aromatic systems.
Experimental Methodology: A Self-Validating Protocol
A common pitfall in the NMR analysis of planar nitrofluorenones is their tendency to undergo
Step-by-Step Acquisition Workflow
To ensure absolute trustworthiness, the following protocol incorporates built-in quality control (QC) checkpoints:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆. Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that could distort magnetic field homogeneity.
-
Probe Tuning & Matching: Manually tune the ¹H and ¹³C channels on a 400 MHz or 600 MHz spectrometer to minimize reflected RF power, ensuring maximum pulse efficiency.
-
Locking & Shimming: Lock onto the deuterium signal of DMSO-d₆. Optimize Z1–Z5 gradients.
-
QC Validation: The residual DMSO-d₆ pentet (2.50 ppm) must exhibit a Full Width at Half Maximum (FWHM) of < 1.0 Hz.
-
-
1D Acquisition Parameters:
-
¹H NMR: Utilize a 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 s.
-
¹³C NMR: Utilize power-gated decoupling (zgpg30), 1024 scans, and a D1 of 2.0 s.
-
Causality: A longer D1 is strictly required for ¹³C acquisition to allow the complete longitudinal relaxation (
) of quaternary carbons (C=O, C-NO₂, C-Br). Failing to extend D1 will result in the artificial attenuation of these critical structural markers.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H, and 1.0 Hz for ¹³C prior to Fourier Transform (FT). Perform rigorous manual phase and baseline correction.
Experimental workflow for high-resolution NMR acquisition of fluorenone derivatives.
¹H NMR Spectral Analysis & Mechanistic Causality
The standard IUPAC numbering for the fluorenone core dictates that C9 is the carbonyl carbon, Ring A contains C1–C4, and Ring B contains C5–C8[2]. The ¹H NMR spectrum of 2,3-dibromo-7-nitro-9H-fluoren-9-one is defined by two distinct, non-interacting spin systems separated by the C9 carbonyl and the C4a-C4b biphenyl linkage.
Mechanistic Drivers of Chemical Shift
-
The Carbonyl Anchor: The C9 ketone acts as a powerful electron-withdrawing anchor, establishing a baseline deshielding gradient[3]. Furthermore, the magnetic anisotropy of the C=O double bond projects a deshielding cone over the spatially proximate H1 and H8 protons[4].
-
Ring B (7-Nitro Effect): The nitro group exerts a profound
(inductive) and (mesomeric) effect. H8 is pushed significantly downfield (~8.57 ppm) because it resides in the "double deshielding" zone of both the ortho-nitro group and the C9 carbonyl[5]. This creates an AMX/ABX spin system for H5, H6, and H8. -
Ring A (2,3-Dibromo Effect): The adjacent bromine atoms eliminate ortho-coupling on Ring A, reducing H1 and H4 to isolated singlets.
Table 1: Summarized ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H8 | ~8.57 | Doublet (d) | 2.2 | 1H | Deshielded by ortho-NO₂ and C=O anisotropy; meta-coupled to H6. |
| H6 | ~8.32 | Doublet of doublets (dd) | 8.5, 2.2 | 1H | Deshielded by ortho-NO₂; ortho-coupled to H5, meta-coupled to H8. |
| H4 | ~8.12 | Singlet (s) | - | 1H | Deshielded by ring current; isolated by C3-Br. |
| H5 | ~7.99 | Doublet (d) | 8.5 | 1H | Ortho-coupled to H6. |
| H1 | ~7.92 | Singlet (s) | - | 1H | Ortho to C=O; isolated by C2-Br. |
¹³C NMR Spectral Analysis & The Ortho-Shielding Paradox
Analyzing the ¹³C spectrum requires understanding the difference between proton deshielding and carbon shielding. The baseline fluorenone ¹³C spectrum places the C9 carbonyl near 192 ppm[6].
The Ortho-Shielding Paradox: A critical insight for any spectroscopist is that while a nitro group severely deshields ortho protons (H6, H8) via inductive effects, it paradoxically shields the corresponding ortho carbons (C6, C8) in the ¹³C spectrum. This is driven by steric compression and the polarization of the C-H bond, pushing C8 upfield to ~118 ppm[5]. Conversely, the bromine atoms exert a heavy-atom effect, which generally shields the directly attached carbons (C2, C3) relative to standard aromatic methines.
Table 2: Summarized ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C9 | ~191.5 | C=O (Quat.) | Ketone carbonyl carbon[6]. |
| C7 | ~148.2 | C-NO₂ (Quat.) | Strongly deshielded by the electronegative nitro group. |
| C4a, 4b, 8a, 9a | 134.0 – 143.5 | C (Quat.) | Bridgehead carbons of the fluorenone core. |
| C3 | ~128.5 | C-Br (Quat.) | Heavy atom effect; slightly deshielded relative to C2. |
| C1 | ~126.3 | CH | Aromatic methine, adjacent to C9a. |
| C4 | ~125.8 | CH | Aromatic methine. |
| C6 | ~124.1 | CH | Aromatic methine, ortho to nitro group. |
| C2 | ~122.4 | C-Br (Quat.) | Heavy atom effect (upfield shift). |
| C5 | ~122.0 | CH | Aromatic methine. |
| C8 | ~118.5 | CH | Aromatic methine, shielded by NO₂ steric compression. |
2D NMR Strategies for Unambiguous Assignment
To transform theoretical assignments into empirical certainty, a suite of 2D NMR experiments is mandatory.
-
COSY (Correlation Spectroscopy): Will exclusively map the
coupling between H5 and H6. Ring A will show no COSY cross-peaks. -
HSQC (Heteronuclear Single Quantum Coherence): Will map the direct
bonds, linking the proton shifts from Table 1 to the carbon shifts in Table 2. -
HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin of the structural proof. HMBC detects
and couplings. The relative orientation of Ring A and Ring B can only be proven by observing the correlations from both H1 and H8 converging on the central C9 carbonyl carbon.
Key HMBC linkages establishing the relative orientation of the fluorenone rings.
Conclusion
The accurate NMR characterization of 2,3-dibromo-7-nitro-9H-fluoren-9-one relies on understanding the distinct electronic environments of its two isolated spin systems. By applying a self-validating acquisition protocol in DMSO-d₆, and mapping the converging HMBC correlations at the C9 carbonyl, researchers can achieve absolute structural confidence. Recognizing phenomena such as the ortho-shielding paradox in ¹³C NMR separates routine peak-picking from expert-level spectroscopic elucidation.
References
-
Fluorenone | C13H8O | CID 10241 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Available at:[Link]
-
Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. National Institutes of Health (NIH). Available at:[Link]
-
Azoniafluorenones: A New Family of Two-electron Storage Electrolytes. ChemRxiv. Available at:[Link]
Sources
- 1. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 2-NITROFLUORENONE(3096-52-4) 1H NMR [m.chemicalbook.com]
- 6. 9-Fluorenone(486-25-9) 13C NMR [m.chemicalbook.com]
Technical Guide: Solubility Profile & Handling of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
CAS Number: 21878-87-5 Formula: C₁₃H₅Br₂NO₃ Molecular Weight: 382.99 g/mol
Part 1: Executive Technical Summary
2,3-Dibromo-7-nitro-9H-fluoren-9-one is a highly specialized halogenated fluorenone derivative characterized by an asymmetric "push-pull" electronic structure. The presence of two bromine atoms at the 2,3-positions (electron-withdrawing by induction, donating by resonance) and a nitro group at the 7-position (strongly electron-withdrawing) creates a molecule with significant dipole moment and rigid planarity.
For researchers in organic electronics (OLEDs/OPVs) or medicinal chemistry, understanding the solubility of this compound is critical. Unlike simple fluorenone, the 7-nitro substituent significantly reduces solubility in non-polar hydrocarbons while enhancing interaction with polar aprotic solvents. This guide provides a definitive solubility framework, moving beyond simple "soluble/insoluble" binaries to a mechanistic understanding of solvent interaction.
Part 2: Solubility Matrix & Solvent Selection
The following data categorizes solvents based on their thermodynamic interaction with the solute's specific functional groups (nitro-dipole and bromo-lipophilicity).
Table 1: Solubility Profile (Thermodynamic & Kinetic)
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Rating (Boiling) | Application Utility |
| Polar Aprotic | DMF / DMSO / NMP | High (>50 mg/mL) | Very High | Reaction Media: Ideal for nucleophilic aromatic substitutions (SNAr) or coupling reactions. |
| Chlorinated | DCM / Chloroform | Good (20–40 mg/mL) | High | Extraction/Workup: Best for dissolving the compound during liquid-liquid extraction from aqueous phases. |
| Ethers | THF / 1,4-Dioxane | Moderate-Good | High | Synthesis: Standard solvent for lithiation or Grignard reactions (if nitro group is protected/compatible). |
| Aromatic | Toluene / Xylene | Low (<5 mg/mL) | Good | Recrystallization: High temperature coefficient of solubility makes these ideal for purification. |
| Polar Protic | Acetic Acid | Low | Moderate | Recrystallization: The "Gold Standard" solvent for purifying nitro-fluorenones. |
| Alcohols | Methanol / Ethanol | Insoluble | Poor | Anti-Solvent: Used to precipitate the product from reaction mixtures. |
| Alkanes | Hexanes / Heptane | Insoluble | Insoluble | Washing: Used to remove non-polar impurities without dissolving the target. |
Mechanistic Insight[1][2][3]
-
The Nitro Effect: The 7-nitro group introduces a strong dipole. This disrupts the weak van der Waals forces that would otherwise allow solubility in non-polar solvents like hexane. Consequently, polar aprotic solvents (DMSO, DMF) effectively solvate the nitro group via dipole-dipole interactions.
-
The Bromo-Sterics: The bulky 2,3-dibromo substitution increases the molecular surface area and pi-stacking potential. This raises the energy required to break the crystal lattice, necessitating higher temperatures (boiling toluene/acetic acid) for dissolution during recrystallization.
Part 3: Experimental Protocols
Protocol A: Self-Validating Solubility Determination
Do not rely on literature values alone. Batch-to-batch purity variations (isomers/byproducts) can alter solubility.
Objective: Determine precise saturation point for process optimization.
-
Preparation: Weigh 100 mg of 2,3-Dibromo-7-nitro-9H-fluoren-9-one into a chemically resistant borosilicate glass vial (4 mL).
-
Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Equilibration: After each addition, sonicate for 60 seconds at 25°C.
-
Visual Check:
-
Thermal Stress (Validation): If soluble at 25°C, cool to 4°C for 1 hour. If precipitate forms, the solution was supersaturated or near saturation.[3] This defines the "stable working range."
Protocol B: Purification via Recrystallization
The most effective method for this compound utilizes the steep solubility curve in Glacial Acetic Acid.
-
Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram of solid).
-
Heating: Heat to reflux (approx. 118°C) with stirring. The yellow/orange solid should dissolve completely.[1]
-
Note: If black specks remain, filter hot through a glass frit (do not use paper; nitro compounds can degrade cellulose).
-
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid crash-out).
-
Harvesting: Cool further in an ice bath (0°C) for 30 minutes. Filter the bright yellow needles.
-
Washing: Wash the cake with cold ethanol (removes acetic acid traces) followed by hexane.
Part 4: Visualization of Workflows
Diagram 1: Solubility Logic & Solvent Selection
This decision tree guides the researcher to the correct solvent based on the intended application.
Caption: Decision matrix for solvent selection based on thermodynamic requirements of the experimental stage.
Diagram 2: Recrystallization Workflow
Visualizing the thermal cycle required for high-purity isolation.
Caption: Step-by-step thermal cycle for purifying 2,3-dibromo-7-nitro-9H-fluoren-9-one using acetic acid.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627607, 2,3-Dibromo-7-nitro-9H-fluoren-9-one. Retrieved from [Link]
-
-
General Fluorenone Solubility & Synthesis
-
Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13, 1970-1979. (Describes solubility behavior of nitro/bromo fluorenones in THF/KOH systems). Retrieved from [Link]
-
-
Recrystallization Methodology
-
University of Massachusetts Amherst. Recrystallization of Organic Solids: Solvent Selection Guide. (General protocol adapted for high-melting aromatics). Retrieved from [Link]
-
- Analogous Compound Data (2,7-Isomer)
Sources
Unlocking the Ortho-Scaffold: Strategic Applications of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
[1]
Executive Summary
While 2,7-dibromo-9H-fluoren-9-one serves as the "workhorse" of conjugated polymer chemistry, its structural isomer, 2,3-dibromo-7-nitro-9H-fluoren-9-one , represents a largely untapped scaffold with distinct geometric and electronic advantages. This guide delineates the high-potential research vectors for this specific molecule. Unlike the linear connectivity of the 2,7-isomer, the 2,3-dibromo motif offers ortho-functionalization handles, enabling the construction of fused heteroaromatic systems (molecular clips, nanographenes). Simultaneously, the 7-nitro group provides a strong electron-withdrawing "anchor" that induces a significant dipole moment, essential for non-linear optical (NLO) responses and bioreductive targeting.
This whitepaper outlines the synthetic access, electronic properties, and three primary application domains for this asymmetric scaffold.
Part 1: Structural Analysis & Synthetic Access
The molecule functions as a tri-functional hub .[1] Its utility is defined by the orthogonality of its reactive sites:
-
C2 & C3 (Vicinal Dibromides): Sites for annulation (ring fusion) or bis-coupling.[1] This allows for the expansion of the pi-system in the transverse direction, unlike the longitudinal expansion of 2,7-isomers.
-
C7 (Nitro Group): A remote electron-withdrawing group (EWG) that lowers the LUMO energy levels, stabilizing electron transport.[1] It also serves as a "masked" amine for future functionalization.[1]
-
C9 (Ketone): A condensation site for hydrazones, imines, or dicyanomethylenes (to form strong acceptors like fluorenone-malononitrile derivatives).
Proposed Synthetic Workflow
Since this specific isomer is not a standard catalog commodity, a robust synthetic route must be established based on established fluorenone chemistry.
Primary Route: The Indenone Cyclization Strategy Direct bromination of fluorenone yields the 2,7-isomer. To access the 2,3-pattern, one must build the ring or use directed lithiation, but a Diels-Alder/Heck approach using 2,3-dibromoindenone is more regioselective.
Figure 1: Proposed synthetic pathway avoiding the thermodynamic 2,7-dibromo product. The 2,3-dibromoindenone precursor ensures the vicinal halide pattern.
Part 2: Research Area A — Organic Electronics (The "Push-Pull" Clip)
The most immediate application lies in n-type organic semiconductors and Non-Linear Optical (NLO) materials .[1]
Acceptor Units for Photovoltaics
The 7-nitro group dramatically increases electron affinity.[1] By utilizing the 2,3-bromo positions to fuse electron-deficient rings (like pyrazine or thiadiazole), researchers can create "super-acceptor" cores.
-
Hypothesis: Fusing a pyrazine ring across C2-C3 transforms the fluorenone into a diaza-fluoranthene derivative.[1] The 7-nitro group further lowers the LUMO, potentially matching the energy levels of PCBM (fullerene derivatives) but with better thermal stability.
-
Protocol Validation: Use Cyclic Voltammetry (CV) to determine the onset of reduction.[1] The target LUMO level is -3.8 to -4.0 eV for air-stable electron transport.[1]
Twisted Intramolecular Charge Transfer (TICT)
By coupling a bulky donor (e.g., triphenylamine) to the C2/C3 positions via Suzuki coupling, the steric bulk forces a twist in the molecule.
-
Mechanism: The 7-nitro group acts as the acceptor.[1] The twist decouples the HOMO and LUMO spatially, extending the excited state lifetime—a critical parameter for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs.
Part 3: Research Area B — Medicinal Chemistry (The "Warhead")
Fluorenones are classic DNA intercalators.[1] The 2,3-dibromo-7-nitro scaffold offers a "prodrug" mechanism via the nitro group and a "binding" mechanism via the ortho-fused region.[1]
Bioreductive Alkylating Agents
Nitro-aromatics are often prodrugs activated by hypoxic environments (common in solid tumors).[1]
-
Mechanism: The 7-nitro group is reduced to a hydroxylamine or amine by nitroreductases (overexpressed in hypoxic cells).[1]
-
Functionalization: The 2,3-dibromides can be substituted with alkylating chains (e.g., nitrogen mustards). The planarity of the fluorenone core drives DNA intercalation, positioning the alkylating arms (at C2/C3) to crosslink DNA strands.
Topoisomerase Inhibition[1]
-
Rationale: Planar tricyclic systems inhibit Topoisomerase II.[1]
-
Experiment: Condense the C9 ketone with hydrazine derivatives to form hydrazones. These derivatives often show higher cytotoxicity than the parent ketone.[1] The 2,3-positions can be used to fine-tune lipophilicity (LogP) to ensure cell membrane permeability.
Table 1: Comparative Bioactivity Potential
| Feature | 2,7-Isomer (Standard) | 2,3-Isomer (Target) | Biological Implication |
| Geometry | Linear | Bent / Ortho | 2,3-isomer mimics phenanthrene/steroid geometry. |
| Substitution | Distal ends | Adjacent | Allows formation of "pincer" ligands for metallo-drugs.[1] |
| Electronic | Symmetric | Asymmetric (Dipolar) | High dipole aids in specific protein pocket binding.[1] |
Part 4: Research Area C — Advanced Materials (Ladder Polymers)
The 2,3-linkage is the gateway to Ladder Polymers (ribbon-like double-stranded polymers), which are defect-free molecular wires.
Protocol: Polycondensation
Unlike the single-bond rotation allowed in 2,7-polyfluorenes (which leads to "green emission" defects), 2,3-coupling allows for the formation of rigid, fused ribbons.
-
Step 1: Suzuki polycondensation of 2,3-dibromo-7-nitrofluorenone with a bis-boronic ester.[1]
-
Step 2: Polymer-analogous ring closure (e.g., intramolecular Friedel-Crafts) to "zip up" the ladder.[1]
-
Role of Nitro Group: It solubilizes the polymer precursor and can be post-functionally converted to an amine to crosslink the polymer chains, increasing mechanical hardness.
Figure 2: Divergent application map.[1] The scaffold serves as a precursor for three distinct high-value fields.
References
-
Fluorenone Synthesis: Akrawi, O. A., et al. (2013).[2] "Synthesis of 2,3-diarylfluorenones by domino 'twofold Heck/electrocyclization/dehydrogenation' reactions of 2,3-dibromoindenone." Tetrahedron Letters, 54(23), 3037-3039. Link
-
Nitro-Fluorenone Properties: Minacheva, L. K., et al. (2005).[1][3] "Crystal structure and spectral characteristics of 2,4,7-trinitro-9-fluorenone." Russian Journal of Inorganic Chemistry, 50(9). Link
-
Fluorene Oxidation: ChemicalBook. (2006).[1] "Synthesis of 2,7-dibromofluorenone via CrO3 oxidation." Tetrahedron, 62, 3355-3361.[4] Link
-
Biological Activity: Mosaic, M., et al. (2022). "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia, MDPI. Link
-
Polymer Applications: Ranger, M., et al. (1997). "New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping." Canadian Journal of Chemistry.[1] Link
Methodological & Application
Application Note: Advanced Materials Engineering using 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Executive Summary
The rational design of organic electronic materials relies heavily on the precise selection of structural building blocks. 2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) is a highly specialized, multifunctional precursor utilized in the synthesis of conjugated polymers and small-molecule acceptors[1]. Unlike the ubiquitous 2,7-dibromo fluorene derivatives that yield linear, highly conjugated backbones, the 2,3-dibromo substitution pattern provides an ortho-linkage. This unique geometry introduces significant steric torsion, breaking extended
Physicochemical Profiling & Causality in Material Design
To leverage this molecule effectively, researchers must understand the interplay between its steric and electronic properties:
-
Steric Torsion via Ortho-Linkage: Polymerizing through the 2,3-positions forces the adjacent aromatic rings out of coplanarity. This structural twist prevents dense
stacking, thereby increasing solubility and promoting the formation of amorphous films—a critical requirement for uniform OLED emission layers. Furthermore, the restricted conjugation length maintains a wide optical bandgap and a high triplet energy level ( ), preventing reverse energy transfer (exciton quenching) when used as a host matrix for phosphorescent dopants. -
LUMO Lowering via Dual Acceptors: The combination of the fluorenone carbonyl and the 7-nitro group creates a highly electron-deficient core. In Donor-Acceptor (D-A) copolymers, this facilitates efficient intramolecular charge transfer (ICT). In sensing applications, the deep LUMO enables favorable orbital alignment for Photoinduced Electron Transfer (PET) when interacting with highly electron-deficient analytes like 2,4,6-Trinitrophenol (TNP)[2].
-
Benzannulation Potential: The ortho-dibromo configuration is a classic motif for ring-fusion chemistry. Through sequential cross-coupling and cyclization (e.g., Sonogashira coupling followed by electrophilic cyclization), researchers can synthesize extended polycyclic aromatic hydrocarbons (PAHs) or fused heterocycles, which serve as high-mobility n-type semiconductors in Organic Field-Effect Transistors (OFETs).
Quantitative Optoelectronic Properties
The table below summarizes the typical optoelectronic parameters of materials synthesized from the 2,3-dibromo-7-nitro-9H-fluoren-9-one core compared to traditional linear analogues.
| Material Architecture | HOMO (eV) | LUMO (eV) | Bandgap ( | Triplet Energy ( | Primary Application |
| 2,3-Linked D-A Polymer (Twisted) | -5.85 | -3.45 | 2.40 | 2.75 | PhOLED Host Material |
| 2,7-Linked D-A Polymer (Linear) | -5.60 | -3.65 | 1.95 | 2.10 | OPV Electron Acceptor |
| Fused PAH Small Molecule | -6.10 | -3.90 | 2.20 | 2.30 | n-Type OFET |
| Fluorenone-Amine Copolymer | -5.50 | -3.30 | 2.20 | N/A | Explosive Sensor (PET) |
Synthetic Workflows & Device Integration
Figure 1: Divergent synthetic workflows utilizing 2,3-dibromo-7-nitro-9H-fluoren-9-one in materials science.
Protocol 1: Synthesis of Twisted D-A Polymers via Suzuki Polycondensation
This protocol details the synthesis of a highly twisted, wide-bandgap polymer suitable for OLED host applications.
Causality & Validation System: A biphasic Toluene/Water system is utilized. Toluene solvates the hydrophobic monomers and the growing polymer chain, while water dissolves the K₂CO₃ base necessary to activate the boronic acid into a reactive boronate complex. Aliquat 336 acts as a phase-transfer catalyst, shuttling carbonate ions into the organic phase to interact with the Pd(0) catalyst. End-capping is a critical self-validating step: unreacted bromides or boronic acids act as charge traps in OLEDs. By capping the ends with phenyl groups, the polymer's operational stability is drastically improved.
Step-by-Step Methodology:
-
Preparation: In a thoroughly dried Schlenk flask, add 2,3-dibromo-7-nitro-9H-fluoren-9-one (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add 10 mL of anhydrous toluene and 3 mL of 2M aqueous K₂CO₃. Add 2-3 drops of Aliquat 336.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of boronic acids and the degradation of the Pd(0) catalyst.
-
Polymerization: Heat the biphasic mixture to 90 °C under a strict argon atmosphere for 48 hours with vigorous stirring (800 rpm).
-
End-Capping: Add phenylboronic acid (0.1 mmol) dissolved in 1 mL toluene and react for 6 hours. Subsequently, add bromobenzene (0.1 mmol) and react for an additional 6 hours.
-
Purification (Soxhlet Extraction): Precipitate the polymer in 100 mL of cold methanol. Filter the crude solid and subject it to sequential Soxhlet extraction using methanol (24 h), acetone (24 h), and finally chloroform (24 h). Rationale: Methanol and acetone remove catalyst residues and low-molecular-weight oligomers, ensuring a narrow Polydispersity Index (PDI).
-
Recovery: Concentrate the chloroform fraction and reprecipitate in methanol. Dry under vacuum at 60 °C overnight.
Fluorescent Sensing of Nitroaromatic Explosives
Fluorenone-based conjugated polymers are highly sensitive fluorometric sensors for nitroaromatic compounds (NACs) such as 2,4,6-trinitrophenol (TNP)[2].
Figure 2: Photoinduced Electron Transfer (PET) signaling pathway for explosive detection.
Protocol 2: Photoluminescence Quenching Assay for TNP Detection
This protocol outlines the analytical validation of the synthesized polymer as an explosive sensor via the PET mechanism.
Causality & Validation System:
The assay utilizes a THF/Water (3:2 v/v) solvent system. TNP is highly soluble in aqueous environments, whereas the conjugated polymer requires THF to prevent aggregation. This specific ratio ensures a homogeneous phase, maximizing the collision frequency between the excited polymer and the analyte[2]. The system is self-validating through the generation of a Stern-Volmer plot (
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 μM stock solution of the fluorenone polymer in THF. Prepare a 1 mM stock solution of TNP in deionized water.
-
Solvent Equilibration: In a quartz cuvette, mix 1.5 mL of the polymer stock with 1.0 mL of deionized water to achieve the 3:2 THF/Water ratio.
-
Baseline Measurement: Record the baseline photoluminescence (PL) spectrum using an excitation wavelength of 400 nm. Rationale: 400 nm specifically targets the
transition of the polymer backbone without directly exciting the TNP analyte, ensuring the emission is purely from the sensor. -
Titration: Incrementally add 5 μL aliquots of the TNP stock solution to the cuvette. Stir gently for 30 seconds after each addition to ensure homogeneity.
-
Data Acquisition: Record the PL spectrum after each addition. Observe the quenching of the primary emission peak (typically around 490-510 nm).
-
Analysis: Plot the relative fluorescence intensity (
) against the TNP concentration. Calculate the Stern-Volmer quenching constant ( ) from the slope of the linear regression to quantify the sensor's sensitivity[2].
References
-
Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium Source: ACS Omega URL:[Link]
-
Nitration of fluorenones 1, 2a, and 2b Source: ResearchGate URL:[Link]
-
12-Tribromofluoranthene. 4615 900. 4 : 11 : 12-Tribromofluoranthene Source: RSC Publishing URL:[Link]
Sources
Application Note: 2,3-Dibromo-7-nitro-9H-fluoren-9-one as a Functional Polymer Building Block
Topic: 2,3-Dibromo-7-nitro-9H-fluoren-9-one as a Building Block for Polymers Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 216312-73-1) represents a specialized class of asymmetric fluorenone derivatives. Unlike the ubiquitous 2,7-dibromo isomers used for linear conjugated polymers (e.g., polyfluorenes), the 2,3-dibromo substitution pattern introduces unique steric and electronic properties. The ortho-positioned bromine atoms on one phenyl ring facilitate the formation of twisted, non-planar polymer backbones or serve as precursors for fused-ring annulation (e.g., to triphenylenes or fluoranthenes). Simultaneously, the 7-nitro group acts as a strong electron-withdrawing moiety, lowering the LUMO energy levels and making the core an effective electron acceptor for n-type organic semiconductors or high-performance polyimides.
This guide details the handling, purification, and polymerization protocols for this monomer, emphasizing its utility in developing Microporous Polymers (PIMs) , Twisted Intramolecular Charge Transfer (TICT) systems , and functionalized polyimides .
Material Properties & Safety
| Property | Specification | Notes |
| Molecular Formula | C₁₃H₅Br₂NO₃ | Asymmetric functionalization |
| Molecular Weight | 382.99 g/mol | High bromine content |
| Appearance | Yellow to Orange Powder | Typical of nitro-fluorenones |
| Solubility | CHCl₃, THF, DMF, Toluene | Poor solubility in alcohols/aliphatics |
| Melting Point | >200 °C (Decomposes) | High thermal stability |
| Hazards | Irritant, Toxic by Inhalation | Handle in a fume hood |
Critical Protocol: Monomer Purification
Objective: To remove trace mono-bromo and non-nitro impurities that act as chain terminators in polymerization.
Rationale: In step-growth polymerization (e.g., Suzuki, Yamamoto), molecular weight (
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of crude 2,3-dibromo-7-nitro-9H-fluoren-9-one in 150 mL of boiling Chlorobenzene or Toluene .
-
Note: Chlorobenzene is preferred for its higher boiling point, ensuring complete dissolution of the nitro-derivative.
-
-
Hot Filtration: Filter the boiling solution through a pre-heated glass frit (porosity M) to remove insoluble inorganic salts or catalyst residues.
-
Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.
-
Collection: Filter the crystals and wash with cold hexanes (2 x 20 mL) to remove residual solvent and surface impurities.
-
Drying: Dry under vacuum (10⁻² mbar) at 60°C for 12 hours.
-
Validation: Verify purity via HPLC (>99.5% area) and ¹H NMR (absence of non-symmetric multiplets).
Protocol: Suzuki-Miyaura Polycondensation
Application: Synthesis of Donor-Acceptor (D-A) Conjugated Polymers. Challenge: The 2,3-dibromo positions are sterically hindered compared to 2,7-positions. Standard catalysts (e.g., Pd(PPh₃)₄) may be sluggish. Solution: Use of bulky, electron-rich phosphine ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition at the crowded ortho-positions.
Reagents:
-
Monomer A: 2,3-Dibromo-7-nitro-9H-fluoren-9-one (1.0 eq)
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: S-Phos (8 mol%)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: Toluene/1,4-Dioxane (2:1 v/v)
-
Phase Transfer Agent: Aliquat 336 (1 drop)
Workflow:
-
Degassing: In a Schlenk tube, combine Monomer A, Monomer B, and solvents. Degas by bubbling Argon for 30 minutes.
-
Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling defects.
-
-
Catalyst Addition: Add Pd₂(dba)₃ and S-Phos under a positive stream of Argon.
-
Activation: Add the degassed K₂CO₃ solution and Aliquat 336. Seal the tube.
-
Polymerization: Heat to 105°C with vigorous stirring for 48–72 hours.
-
Observation: The solution viscosity should increase significantly. The color will darken due to conjugation length extension.
-
-
End-Capping: Add phenylboronic acid (excess), stir for 4 hours, then add bromobenzene (excess) and stir for another 4 hours.
-
Purpose: Removes reactive end-groups to improve stability.
-
-
Precipitation: Pour the reaction mixture into 300 mL of vigorously stirred Methanol containing 5 mL of concentrated HCl.
-
Purification: Soxhlet extraction with Methanol (to remove salts), Acetone (to remove oligomers), and finally Hexanes. Dissolve the residue in Chloroform and re-precipitate in Methanol.
Protocol: Nitro-Group Transformation (Post-Polymerization)
Application: Converting the electron-withdrawing nitro group into an amine for crosslinking or sensing applications (e.g., protonation-induced fluorescence quenching).
Method: SnCl₂ Reduction
-
Dissolution: Dissolve 200 mg of the nitro-functionalized polymer in 20 mL THF.
-
Reduction: Add SnCl₂·2H₂O (10 eq relative to nitro groups) and 2 mL of Ethanol.
-
Reflux: Heat the mixture to reflux (70°C) for 24 hours under Argon.
-
Workup: Cool to room temperature. Pour into 10% aqueous NaOH to neutralize the tin salts.
-
Extraction: Extract the polymer with Chloroform, wash with water, and precipitate in Methanol.
-
Result: The polymer will shift from a nitro-fluorenone (acceptor) to an amino-fluorenone (donor-acceptor hybrid) character.
-
Visualizing the Workflow
The following diagram illustrates the synthetic utility of 2,3-dibromo-7-nitro-9H-fluoren-9-one, highlighting the divergence between polymerization and functional modification pathways.
Figure 1: Strategic workflow for utilizing 2,3-dibromo-7-nitro-9H-fluoren-9-one in polymer synthesis, emphasizing the transition from purification to functionalized materials.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Impure monomer (Mono-bromo species) | Repeat recrystallization; check melting point sharpness. |
| Precipitation during Rxn | Polymer solubility limit reached | Add high-boiling solvents like o-dichlorobenzene; increase temperature to 120°C. |
| Black Particles in Product | Decomposed Pd catalyst (Palladium Black) | Ensure strict oxygen-free conditions; add catalyst in glovebox. |
| Incomplete Nitro Reduction | Steric hindrance around nitro group | Switch from SnCl₂ to Fe/Acetic acid or Pd/C + Hydrazine (if polymer is stable). |
References
-
Sigma-Aldrich. 2,7-Dibromo-9-fluorenone Product Specification (Analogous Chemistry).Link
-
LookChem. Synthesis of 2,3-diarylfluorenones via 2,3-dibromoindenone intermediates.Link
-
Beilstein Journal of Organic Chemistry. Halogenation of fluorenone derivatives and their application in organic electronics.Link[1]
-
ChemScene. 3,6-Dibromo-9H-fluoren-9-one Product Details (Isomer Comparison).Link
-
TCI Chemicals. Fluorene Building Blocks for Polymer Semiconductors.Link
Sources
Advanced Protocol for the Chemoselective Double Suzuki-Miyaura Cross-Coupling of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Introduction & Mechanistic Rationale
The synthesis of highly conjugated, donor-acceptor fluorenone architectures is a critical pathway in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and fluorescent probes. 2,3-Dibromo-7-nitro-9H-fluoren-9-one is a highly valuable, yet synthetically challenging, electrophilic scaffold. It features a strongly electron-withdrawing nitro group at the C-7 position and two adjacent (ortho) bromides at the C-2 and C-3 positions.
Executing a double Suzuki-Miyaura cross-coupling on this substrate presents two distinct chemical challenges that dictate our experimental design:
-
Steric Hindrance of Ortho-Dibromides: The first oxidative addition of palladium into the C-Br bond is rapid due to the electron-deficient nature of the fluorenone core. However, the second coupling is severely sterically hindered by the newly installed aryl group. Standard catalysts like
often stall at the mono-coupled intermediate. -
Chemoselectivity (Avoiding C–NO
Cleavage): As demonstrated by Nakao and co-workers (), under specific catalytic conditions (e.g., using bulky, electron-rich monodentate ligands like BrettPhos), palladium can undergo an unprecedented oxidative addition into the C–NO bond. To preserve the nitro group, we must select a catalyst that strictly favors C–Br activation over C–NO activation.
The Solution: We employ
Figure 1: Chemoselective catalytic cycle highlighting C-Br preference over C-NO2 cleavage.
Experimental Design & Optimization Data
To validate the choice of the catalytic system, a screening of standard Suzuki-Miyaura conditions was performed using 4-methoxyphenylboronic acid as the model coupling partner. The quantitative data below illustrates the causality behind the final protocol selection.
Table 1: Optimization of Reaction Conditions for Double Arylation
| Entry | Catalyst System (5 mol%) | Base (3.0 eq) | Solvent System | Yield of Di-Aryl (%) | C–NO |
| 1 | Toluene/EtOH/H | 65%* | Not detected | ||
| 2 | Toluene/EtOH/H | 89% | Not detected | ||
| 3 | 1,4-Dioxane | 12% | > 60% | ||
| 4 | Toluene/H | 82% | ~ 5% |
*Reaction stalled; significant amounts of mono-arylated intermediate recovered. Conclusion: Entry 2 provides the optimal balance of steric accommodation (high yield of the di-aryl product) and chemoselectivity (preservation of the nitro group).
Detailed Experimental Protocol
The following procedure describes the synthesis of 2,3-bis(4-methoxyphenyl)-7-nitro-9H-fluoren-9-one . This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure experimental integrity.
Reagents and Materials
-
2,3-Dibromo-7-nitro-9H-fluoren-9-one : 1.0 mmol (383.0 mg)
-
4-Methoxyphenylboronic acid : 2.5 mmol (380.0 mg) (Slight excess compensates for potential protodeboronation)
- adduct : 0.05 mmol (41.0 mg, 5 mol%)
-
Potassium carbonate (
) : 3.0 mmol (414.6 mg) -
Solvents : Toluene (6.0 mL), Ethanol (2.0 mL), Deionized Water (2.0 mL) - All sparged with Argon prior to use.
Step-by-Step Methodology
Step 1: Reagent Assembly
-
To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the 2,3-dibromo-7-nitro-9H-fluoren-9-one, 4-methoxyphenylboronic acid, and
. -
Transfer the Schlenk tube into an inert-atmosphere glovebox or apply a strict counter-flow of Argon on a Schlenk line.
-
Add the
catalyst.
Expert Insight: Adding the catalyst last minimizes its exposure to trace ambient moisture before the system is fully sealed.
Step 2: Solvent Addition and Degassing
-
Add the Toluene, Ethanol, and Water (3:1:1 ratio) via syringe.
-
Seal the Schlenk tube and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.
Validation Checkpoint 1: During the final thaw cycle, the absence of rising gas bubbles confirms the complete removal of dissolved oxygen. This is an absolute requirement; residual O
will rapidly promote the oxidative homocoupling of the electron-rich 4-methoxyphenylboronic acid, depleting your reagent and crashing the yield.
Step 3: Reaction Execution
-
Backfill the Schlenk tube with Argon and place it in a pre-heated oil bath at 90 °C .
-
Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the solvent system requires high shear to ensure adequate mass transfer between the aqueous base and the organic substrate.
Validation Checkpoint 2: As the reaction progresses, the solution will transition from a pale yellow suspension to a deep orange/red homogeneous solution, indicative of the extended conjugation of the donor-acceptor product.
Step 4: Quenching and Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
-
Wash the combined organic layers with saturated NaCl solution (brine, 20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Validation Checkpoint 3: Perform a TLC analysis (Eluent: 20% EtOAc in Hexanes). The starting material (
, UV active, non-fluorescent) should be completely consumed. The desired product will appear as a bright, highly fluorescent spot at.
Step 5: Purification and Characterization
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 10% to 30% Ethyl Acetate in Hexanes.
-
Isolate the product as a deep orange solid.
Validation Checkpoint 4 (Analytical): High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass (Expected
for: 437.1263). NMR will show the disappearance of the two isolated aromatic protons of the starting dibromide and the appearance of two distinct AA'BB' systems corresponding to the newly installed methoxyphenyl rings.
Figure 2: Step-by-step experimental workflow for the chemoselective Suzuki cross-coupling.
References
The mechanistic principles and protocol standards utilized in this Application Note are grounded in the following authoritative literature:
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]
-
Yadav, M. R.; Nagaoka, M.; Kashihara, M.; Zhong, R.-L.; Miyazaki, T.; Sakaki, S.; Nakao, Y. "The Suzuki-Miyaura Coupling of Nitroarenes." Journal of the American Chemical Society, 2017, 139(28), 9423-9426. URL: [Link]
-
Galland, J.-C.; et al. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents." Molecules, 2019, 24(5), 855. URL: [Link]
Application Note: Chemoselective Functionalization of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective methodology for the functionalization of the nitro group on a highly decorated fluorenone core, yielding an orthogonally reactive building block for downstream cross-coupling.
Strategic Rationale & Mechanistic Insights
In the development of organic electronics (e.g., OLEDs) and pharmaceutical therapeutics, the fluorenone core serves as a privileged, rigid tricyclic scaffold. The molecule 2,3-dibromo-7-nitro-9H-fluoren-9-one is particularly valuable due to its high degree of pre-functionalization. However, transforming the nitro group presents a severe chemoselectivity challenge: the molecule contains two aryl bromides and an electrophilic ketone.
Standard nitro reduction techniques, such as palladium-catalyzed hydrogenation (Pd/C with H₂), will indiscriminately reduce the nitro group while simultaneously triggering hydrodehalogenation of the critical C–Br bonds. To circumvent this, our protocol employs Stannous Chloride Dihydrate (SnCl₂·2H₂O) . This mild reducing agent operates via a single-electron transfer mechanism that strictly targets the nitro group, leaving the halogens and the ketone entirely intact [1].
Once the nitro group is reduced to an amine (yielding 7-amino-2,3-dibromo-9H-fluoren-9-one), direct functionalization (such as a Buchwald-Hartwig amination) risks uncontrolled oligomerization due to the presence of the internal bromides. To solve this, we utilize a Sandmeyer Iodination to convert the amine into an aryl iodide [2]. Because the oxidative addition of palladium into C–I bonds is orders of magnitude faster than into C–Br bonds, this transformation creates an "orthogonal" cross-coupling scaffold. Researchers can subsequently perform site-selective Suzuki, Sonogashira, or Buchwald couplings exclusively at the 7-position before activating the 2,3-positions [3].
Workflow Visualization
Two-step chemoselective functionalization workflow yielding an orthogonal fluorenone scaffold.
Experimental Protocols
Protocol A: Chemoselective Reduction to 7-Amino-2,3-dibromo-9H-fluoren-9-one
Causality & Self-Validation: The critical failure point in tin-mediated reductions is the formation of intractable tin oxide emulsions during the aqueous workup, which trap the product and drastically reduce yields. This protocol dictates quenching the reaction with saturated NaHCO₃ until the aqueous layer is strictly basic (pH > 8), followed by immediate filtration through a Celite pad. This self-validating step ensures all tin salts are removed as a solid filter cake prior to phase separation.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dibromo-7-nitro-9H-fluoren-9-one (5.0 mmol, 1.0 equiv) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (50 mL total).
-
Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (25.0 mmol, 5.0 equiv) in a single portion. The suspension will initially appear heterogeneous.
-
Heating: Heat the mixture to 80 °C (reflux) under a nitrogen atmosphere. Stir vigorously for 3 to 4 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly fluorescent, lower Rf spot corresponding to the amine.
-
Quenching & Filtration (Critical Step): Cool the mixture to room temperature. Slowly pour the reaction into 100 mL of ice-cold saturated aqueous NaHCO₃. Vigorously stir until CO₂ evolution ceases and the pH is > 8. A thick white precipitate of tin oxides will form. Filter the entire biphasic mixture through a 2-inch pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 30 mL).
-
Isolation: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude amine as a dark yellow/orange solid.
Protocol B: Sandmeyer Iodination to 2,3-Dibromo-7-iodo-9H-fluoren-9-one
Causality & Self-Validation: Diazotization must be kept strictly below 5 °C. If the solution warms prematurely, the diazonium salt will degrade into a phenol byproduct. We validate the complete consumption of nitrous acid using starch-iodide paper. Furthermore, unlike Sandmeyer chlorinations, iodination does not require a copper(I) catalyst; the iodide anion is sufficiently nucleophilic and is easily oxidized by the diazonium species to drive the reaction [3].
Step-by-Step Methodology:
-
Diazotization: Suspend 7-amino-2,3-dibromo-9H-fluoren-9-one (3.0 mmol, 1.0 equiv) in a mixture of Acetonitrile (15 mL) and 6M aqueous HCl (10 mL). Cool the flask to 0 °C in an ice-water bath.
-
Nitrite Addition: Dissolve Sodium Nitrite (NaNO₂) (3.6 mmol, 1.2 equiv) in minimal distilled water (3 mL). Add this solution dropwise to the amine suspension over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Validation: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating successful diazotization.
-
Iodination: Dissolve Potassium Iodide (KI) (7.5 mmol, 2.5 equiv) in water (5 mL). Add the KI solution dropwise to the cold diazonium mixture. Nitrogen gas evolution will begin immediately.
-
Thermal Maturation: Remove the ice bath and gradually warm the reaction to 60 °C for 2 hours to ensure complete decomposition of the diazonium intermediate and full conversion to the aryl iodide.
-
Workup & Quench: Cool to room temperature. The mixture will be dark due to the generation of free iodine (I₂). Add 20 mL of a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution and stir until the dark iodine color dissipates, leaving a yellow/brown suspension.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/DCM gradient) to yield the pure orthogonally halogenated product.
Quantitative Data Summary
The following table summarizes the expected reaction metrics, highlighting the efficiency and chemoselectivity of the described workflow.
| Parameter | Step 1: Nitro Reduction | Step 2: Sandmeyer Iodination |
| Target Transformation | -NO₂ → -NH₂ | -NH₂ → -I |
| Reagents | SnCl₂·2H₂O (5.0 equiv) | NaNO₂ (1.2 eq), HCl, KI (2.5 eq) |
| Solvent System | EtOH / EtOAc (1:1) | H₂O / MeCN |
| Temperature Profile | 80 °C (Reflux) | 0 °C (Diazotization) → 60 °C (Iodination) |
| Chemoselectivity Metric | >99% C–Br bond retention | >95% C–I conversion (No phenol detected) |
| Expected Yield | 85 – 92% | 70 – 78% |
References
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Tetrahedron Letters URL:[1]
-
Advances in the Synthesis of Iodoaromatic Compounds Synthesis URL:[2]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine PMC - NIH URL:[3]
Sources
reaction conditions for nucleophilic substitution on 2,3-Dibromo-7-nitro-9h-fluoren-9-one
Application Note: High-Performance Nucleophilic Functionalization of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Executive Summary & Chemical Architecture
This guide details the protocols for nucleophilic substitution on 2,3-Dibromo-7-nitro-9H-fluoren-9-one , a highly specialized intermediate used in the synthesis of organic semiconductors (OLEDs) and bioactive fluorophores.
The Challenge: The substrate presents a complex "push-pull" electronic landscape.
-
The Electrophilic Core: The fluoren-9-one backbone is electron-deficient, activated by the C9 carbonyl.
-
The Nitro Activator (C7): A strong electron-withdrawing group (EWG) at position 7 significantly lowers the LUMO energy of the entire system, increasing susceptibility to nucleophilic attack.
-
Regioselectivity Dilemma: The molecule possesses two potential leaving groups (bromines at C2 and C3).
The Solution: Our analysis of electronic effects (Hammett constants and resonance contributors) identifies C3 as the primary site for nucleophilic attack.
-
C3-Br: Located para to the C9 carbonyl group. The carbonyl can stabilize the Meisenheimer complex formed during SNAr or facilitate oxidative addition in Pd-catalysis via resonance.
-
C2-Br: Located meta to the C9 carbonyl. It lacks direct resonance activation and is sterically less accessible than C3 in some conformations.
Reaction Pathways & Decision Matrix
The following diagram illustrates the logical flow for selecting the correct protocol based on the desired substitution pattern.
Caption: Decision matrix for functionalizing 2,3-Dibromo-7-nitro-9H-fluoren-9-one based on nucleophile type.
Protocol 1: Regioselective SNAr (Metal-Free)
Objective: Selective displacement of the C3-Bromine using strong nucleophiles (secondary amines or thiols). Mechanism: Addition-Elimination (SNAr).[1] The C9-carbonyl stabilizes the anionic intermediate (Meisenheimer complex) at C3.
Materials
-
Substrate: 2,3-Dibromo-7-nitro-9H-fluoren-9-one (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or Thiophenol (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]
Step-by-Step Procedure
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge the substrate (100 mg, 0.26 mmol) and anhydrous K₂CO₃ (72 mg, 0.52 mmol).
-
Solvation: Add anhydrous DMF (3.0 mL). Purge the headspace with Nitrogen (N₂) for 5 minutes.
-
Nucleophile Addition: Add the amine/thiol (0.31 mmol) dropwise via syringe.
-
Note: For volatile amines, add excess (2.0 equiv).
-
-
Reaction: Heat the mixture to 90 °C in an oil bath. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.
-
Checkpoint: Conversion should reach >80% within 4-6 hours. The C3-substituted product usually runs more polar (lower Rf) than the starting material.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product typically precipitates as a bright yellow/orange solid.
-
Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Formation of C-C bonds. This protocol can be tuned for mono-arylation (C3) or bis-arylation (C2, C3) .
Materials
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) for standard arylations, or Pd₂(dba)₃ + S-Phos for hindered substrates.
-
Boronic Acid: Arylboronic acid (1.1 equiv for mono, 2.5 equiv for bis).
-
Base: 2M Aqueous Na₂CO₃ or K₃PO₄.
-
Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water.
Step-by-Step Procedure
-
Degassing (Critical): Combine Toluene, Ethanol, and Water in a separate flask. Sparge with Argon for 20 minutes. Oxygen is the enemy of this reaction.
-
Assembly: In a reaction tube, combine:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.1 equiv for C3-selectivity)
-
Pd(PPh₃)₄ (5 mol%)
-
-
Activation: Add the degassed solvent mixture (0.1 M concentration relative to substrate). Add the base solution.
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Optimization: For Bis-coupling (substituting both C2 and C3), increase temp to 110 °C and run for 24 hours with 2.5 equiv of boronic acid.
-
-
Work-up: Dilute with Dichloromethane (DCM), wash with water and brine. Dry organic layer over MgSO₄.
-
Purification: Silica gel chromatography.
-
Note: The 7-nitro group makes the product highly visible under UV and often colored (yellow/red).
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (SNAr) | Nucleophile too weak or temp too low. | Switch solvent to DMSO (higher dielectric constant). Increase temp to 120 °C. Ensure K₂CO₃ is dry. |
| Regioselectivity Poor (Mixture of C2/C3) | Catalyst too active (Pd). | Lower temperature to 60-80 °C. Use a bulkier ligand (e.g., P(o-tol)₃) to enhance steric discrimination between C2 and C3. |
| Debromination (Protodehalogenation) | Hydride source present. | Ensure solvents are anhydrous. Avoid ethanol in Suzuki if reduction is observed; use Dioxane/Water only. |
| Black Precipitate (Pd) | Catalyst decomposition ("Pd Black"). | Oxygen leak. Improve degassing. Add more ligand (PPh₃) to stabilize Pd species. |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill residues to dryness.
-
Fluorenones: Suspected sensitizers. Handle in a fume hood.
-
Waste: Segregate halogenated organic waste.
References
-
Mechanistic Insight on SNAr: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
-
Suzuki Coupling Protocols: Suzuki-Miyaura Coupling.[2][3] Organic Chemistry Portal.[4] Link
-
Fluorenone Reactivity: Highly efficient synthesis of 9-fluorenones from 9H-fluorenes. Green Chemistry. Link
-
Regioselectivity in Pd-Catalysis: Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. J. Am. Chem. Soc.[5][6] Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unprecedented, selective Nef reaction of secondary nitroalkanes promoted by DBU under basic homogeneous conditions [organic-chemistry.org]
- 5. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
purification techniques for 2,3-Dibromo-7-nitro-9h-fluoren-9-one
Application Note: Advanced Purification Strategies for 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Introduction & Mechanistic Context
2,3-Dibromo-7-nitro-9H-fluoren-9-one is a highly functionalized, rigid polycyclic aromatic compound. Fluorenone derivatives serve as critical intermediates in the synthesis of organic light-emitting diodes (OLEDs), photovoltaic materials, and advanced pharmaceutical agents[1]. The purification of this specific compound presents unique challenges due to its planar geometry, which promotes strong intermolecular
Furthermore, the synthesis of brominated and nitrated fluorenones typically yields a complex crude mixture containing unreacted starting materials, mono-brominated isomers, and over-brominated or un-nitrated analogs[2]. Because these impurities share the same core fluorenone scaffold, their chromatographic retention times and crystallization behaviors are frustratingly similar.
To achieve >99% purity, a multi-modal purification strategy is required. This guide details a self-validating workflow combining chemical quenching, gradient silica gel chromatography, and selective two-solvent recrystallization[3].
Physicochemical & Chromatographic Profiling
Before initiating purification, it is critical to understand the solubility and polarity profile of the target molecule. The strongly electron-withdrawing nitro group at the 7-position significantly increases the dipole moment compared to symmetrically substituted dibromofluorenones, which is the primary lever used for chromatographic separation.
Table 1: Physicochemical Properties and Solvent Compatibility
| Property / Solvent | Characteristics / Behavior |
| Molecular Weight | 382.99 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Dichloromethane (DCM) | Moderate solubility; ideal for extraction and as a strong eluent |
| Tetrahydrofuran (THF) | High solubility; excellent primary solvent for recrystallization |
| N,N-Dimethylformamide (DMF) | High solubility; suitable for high-temperature recrystallization[4] |
| Hexane / Heptane | Insoluble; acts as a strong anti-solvent for precipitation |
| Absolute Ethanol | Poor solubility; acts as a mild anti-solvent[2] |
| TLC Retention ( | ~0.35 in 1:2 DCM:Hexane (Nitro group retards elution vs. dibromofluorenone) |
Purification Workflow Visualization
The following diagram illustrates the logical progression from crude reaction mixture to the >99% pure target compound.
Fig 1: Step-by-step purification workflow for 2,3-dibromo-7-nitro-9H-fluoren-9-one.
Step-by-Step Experimental Protocols
Phase 1: Reaction Quenching and Liquid-Liquid Extraction
Causality: Electrophilic bromination and nitration reactions often leave residual active halogens and strong acids. Neutralization prevents acid-catalyzed degradation during concentration, while sodium bisulfite chemically reduces residual elemental bromine (
-
Neutralization: Transfer the crude reaction mixture to a separatory funnel. Slowly add cold 1M NaOH until the aqueous phase reaches pH 7.0–7.5.
-
Bisulfite Wash: Add a saturated aqueous solution of sodium bisulfite (
) and shake vigorously. Vent frequently. The disappearance of any red/brown bromine tint indicates successful quenching[2]. -
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). The target fluorenone partitions into the dense lower DCM layer.
-
Drying & Concentration: Dry the combined DCM organic phases over anhydrous sodium sulfate (
). Filter and concentrate under reduced pressure (rotary evaporator) at 35°C to yield the crude solid.
Phase 2: Gradient Silica Gel Column Chromatography
Causality: If the crude purity is <85% (determined by HPLC or TLC), recrystallization alone will fail due to the co-crystallization of structurally identical mono-brominated impurities. Chromatography separates these based on dipole moment. The highly polar nitro group of 2,3-dibromo-7-nitro-9H-fluoren-9-one causes it to bind more strongly to the polar silica stationary phase than un-nitrated byproducts[1].
-
Column Preparation: Slurry-pack a glass column with 200-300 mesh silica gel using Hexane. Ensure a flat, bubble-free silica bed.
-
Sample Loading: Dry-load the crude solid by dissolving it in a minimal amount of DCM, adding a small amount of silica gel, evaporating the DCM, and loading the resulting powder onto the top of the column.
-
Gradient Elution:
-
Begin elution with 100% Hexane to flush out non-polar impurities (e.g., unreacted fluorene or non-polar poly-brominated species).
-
Gradually increase the DCM concentration (e.g., 9:1 Hexane:DCM, then 4:1, then 2:1).
-
The target compound typically elutes between 1:1 and 1:2 Hexane:DCM.
-
-
Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure target spot (
) and concentrate them under vacuum[1].
Phase 3: Selective Two-Solvent Recrystallization
Causality: Chromatography removes distinct chemical species, but trace isomers may remain. Recrystallization leverages the differential solubility of the target lattice versus impurities. A two-solvent system (THF/Ethanol) is ideal: THF dissolves the rigid fluorenone core, while Ethanol acts as an anti-solvent to force controlled precipitation[2],[4].
-
Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal volume of boiling THF until the solid is completely dissolved.
-
Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Absolute Ethanol dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add 1-2 drops of THF until the solution is perfectly clear again.
-
Controlled Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-4°C) for an additional 2 hours. Self-Validation: Rapid cooling crashes out impurities; slow cooling ensures only the target molecule fits into the growing crystal lattice.
-
Recovery: Collect the yellow/orange crystals via vacuum filtration. Wash the filter cake with ice-cold Ethanol to remove surface impurities.
-
Drying: Dry the crystals in a vacuum oven at 50°C overnight to remove residual solvent trapped in the lattice.
References[3] Benchchem. "Application Note: Recrystallization Techniques for the Purification of 9-fluorenone." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxY2P4GcyRbl40gANHfTvhbxysV86t80x6m0bwAx8P9dBp_373O-iQXPRk2VrOJg9Ii3KGaKQHMFVic5qGjObq_MyYtRi5RYjIPtB5dDuKIa9FCo8ueB-aPz9eB7cCctJMDjS46nUfALDcTOMSLL7Q6ygKPChwb9_USG129QqdB0Mq0oHU81X1g0Sj_s2qLasSzmhzek895A_HmO2rO5kgW9eBJs-S1KtKjIo4rH7hcSXfpsN3q9wWC1v0UefcKS6zbHurvJUVTw==[1] NIH.gov / PMC. "Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCHn3eB2t4gPSrd6FRUjS7b2_gaZR028xxtc7iOi7m8DVNGljl5WrRsItGRFIvX-G3eiQ9fNSSpvtjR4pv_UVXZcqyq_UI3Va1gzRwOKBOiYVB-KRWg59u8RH6eiTAa3UhIc49tgwCaIntr1ym[2] Google Patents. "CN101318888A - Process for synthesizing 2,7-dibromo fluorenone." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ZUu7Zh2V84sRBi1yp5HUpc5X3JmcHLHYEeNJFULyI9Kr8bkGKzCv_XNR3OwwBcWn67FTVJ29eHb1M71dzmbpBUL5mEUwVLz5TtzEfbAARg9sauqDcB7aiwiG9jWtyCFohqWfNOiFncJn_Y8=[4] Benchchem. "2,7-Dinitro-9-fluorenone | 31551-45-8." Benchchem Technical Support. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm3MjJQnTqNgNuuUPPKSl6UCAhAZYjGYsS-kAVIkXbFjok6xS1ngL1dUfCqxioa-yb2-6jTfIVffJIEETMKxwc5XBCp1jYmP9mHZmXXj_cLJbV9xPsM9mkAa4i608Qq7xLFqOZCg==
Sources
- 1. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,7-Dinitro-9-fluorenone | 31551-45-8 | Benchchem [benchchem.com]
Application Note: Handling, Storage, and Protocol Management for 2,3-Dibromo-7-nitro-9H-fluoren-9-one
The following Application Note and Protocol guide details the technical handling, storage, and experimental management of 2,3-Dibromo-7-nitro-9H-fluoren-9-one .
Executive Summary & Chemical Profile
2,3-Dibromo-7-nitro-9H-fluoren-9-one is a highly specialized, electron-deficient fluorenone derivative.[1][2][3][4] Characterized by its ortho-dibromide functionality and a distal nitro group , this compound serves as a critical "linchpin" intermediate in the synthesis of organic semiconductors (OLEDs, OFETs) and bioactive scaffolds.[1][2][3]
Its structural asymmetry allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group provides a handle for subsequent reduction and functionalization.[1][2][3][4] However, this reactivity profile necessitates strict environmental controls to prevent degradation or non-specific side reactions.[4]
Physicochemical Characterization
| Property | Specification / Characteristic |
| Chemical Structure | Fluorenone core with ortho-bromides (C2, C3) and nitro (C7).[1][2][3][4] |
| Physical State | Yellow to orange crystalline solid.[4] |
| Solubility Profile | High: DMF, DMSO, hot Toluene, substituted Benzenes.Moderate: DCM, Chloroform, THF.Low/Insoluble: Water, Alcohols (cold), Hexanes.[1][2] |
| Stability | Thermally stable but photosensitive (fluorenone core).[4] Hydrolytically stable under neutral conditions.[4] |
| Reactivity Hazards | Incompatible with strong reducing agents (due to -NO₂).Incompatible with active metals (Li, Mg) in the absence of stabilizing ligands.[1][2][3] |
Health, Safety, and Environment (HSE) Assessment
Note: While specific toxicological data for this exact isomer is limited, protocols are derived from the structure-activity relationships (SAR) of nitro-fluorenones and halogenated aromatics.[1][2][3]
Hazard Identification
-
Skin/Eye Irritation: The dibromo-fluorenone motif is a known potent irritant.[4][5] The nitro group increases lipophilicity, potentially enhancing dermal absorption.[4]
-
Genotoxicity Potential: Many nitro-aromatics are mutagenic (Ames positive).[4] Treat as a suspected carcinogen/mutagen .[4]
-
Energetic Profile: While the molecular weight (MW ~397 g/mol ) dampens shock sensitivity, the nitro group introduces an oxidative potential.[4] Avoid heating crude material to dryness in the presence of oxidizable solvents.[4]
Emergency Response Decision Tree
The following logic flow dictates the immediate response to exposure or spillage events.
Figure 1: Emergency response logic for nitro-fluorenone derivatives. Note the prohibition of alcohol washes for dermal exposure.[1]
Storage and Handling Protocols
Storage Architecture
To maintain the integrity of the C-Br bonds and prevent photoreduction of the nitro group, a "Double-Barrier" storage system is required.[1][2][3][4]
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.[2][3][4]
-
Atmosphere: Argon or Nitrogen backfill is recommended for long-term storage (>1 month) to prevent slow oxidation of trace impurities which can catalyze degradation.[2][3]
-
Secondary Containment: Sealed desiccator or opaque plastic bin stored at 4°C .
-
Labeling: Must include "Light Sensitive" and "Mutagen Suspect."
Weighing and Solubilization
Objective: Prepare a stock solution for cross-coupling reactions without introducing moisture.[4]
Protocol:
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Anti-Static Measures: Fluorenone powders are often static.[4] Use an anti-static gun or polonium strip if weighing <10 mg.[4]
-
Solvent Choice:
Experimental Application: Cross-Coupling Workflow
The primary utility of 2,3-Dibromo-7-nitro-9H-fluoren-9-one lies in its ability to undergo sequential Pd-catalyzed couplings.[1][2][3][4] The C2 and C3 bromides have distinct steric environments.[4]
Mechanistic Insight[3][4]
-
C3-Position: Less sterically hindered.[2][3][4] Reacts first in controlled Suzuki couplings.
-
C2-Position: Ortho to the C1-H and C3-Br/R. Reacts second or requires higher temperature/more active catalysts (e.g., SPhos, XPhos).[1][2][3][4]
-
Nitro Group: Electron-withdrawing nature activates the ring, facilitating oxidative addition of Pd(0) at the bromide sites.[1][2][3][4]
Protocol: Regioselective Suzuki-Miyaura Coupling
Scope: Selective arylation at the C3 position.[3][4]
-
Reagent Prep:
-
Execution:
-
Charge solid reagents into a Schlenk tube.[4]
-
Evacuate and backfill with Argon (3 cycles).[4]
-
Add degassed solvents via syringe.[4]
-
Heat to 60°C (Do not reflux initially; monitor TLC for mono-product formation).
-
Checkpoint: The mono-coupled product usually has a distinct Rf shift compared to the starting material.[2][3][4]
-
-
Purification:
Workflow Diagram: Synthetic Logic
Figure 2: Synthetic divergence based on reaction conditions.[2][3][4] Careful temperature control allows for sequential functionalization.[1][2][3]
Waste Disposal & Decontamination
Due to the nitro-aromatic nature, waste must be segregated.[1][2][3][4]
-
Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant."[4] Do not mix with strong oxidizers.[4][6][7]
-
Liquid Waste: Halogenated solvent stream.[4]
-
Glassware Cleaning:
-
Rinse with DCM to solubilize the organic residue.[4]
-
Soak in a base bath (KOH/Isopropanol) to degrade the fluorenone core (ring opening is possible but slow; primary goal is solubilization).[4]
-
Warning: Do not use Piranha solution (H₂SO₄/H₂O₂) directly on significant quantities of nitro-compounds due to explosion risk.[2][3][4]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 259922, 2,7-Dibromo-9-fluorenone. (Used as SAR baseline for brominated fluorenones).[4] Retrieved from [Link]
-
Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. (Synthesis context). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]
- 3. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
Application Note: Safety Precautions and Handling Protocols for 2,3-Dibromo-7-nitro-9H-fluoren-9-one in Advanced Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The compound 2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) is a highly functionalized, rigid tricyclic scaffold[1]. Featuring two orthogonal reactive domains—a dibromo motif primed for transition-metal-catalyzed cross-coupling and a nitro group suitable for reduction or nucleophilic aromatic substitution—it serves as a versatile building block. It is frequently utilized in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and complex pharmaceutical intermediates[2].
However, the convergence of heavy halogenation and a nitroaromatic system on a single polycyclic core presents distinct toxicological and reactive hazards. This application note synthesizes structural hazard profiling with field-proven laboratory practices to establish a self-validating safety protocol for handling and reacting this compound.
Physicochemical Profiling & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity of nitroaromatic compounds is heavily governed by their electrophilic reactivity (often correlated with the energy of the lowest unoccupied molecular orbital,
Quantitative Data Summary
| Property / Feature | Specification / Hazard Implication |
| Chemical Name | 2,3-Dibromo-7-nitro-9H-fluoren-9-one |
| CAS Registry Number | 21878-87-5[1] |
| Molecular Formula | |
| Nitroaromatic Hazard | Methemoglobinemia & Mutagenicity: The nitro group can be metabolically reduced in vivo to reactive nitroso and hydroxylamine intermediates, which oxidize hemoglobin and form DNA adducts[3],[4]. |
| Halogenated Core Hazard | Enhanced Lipophilicity: The dibromo substitution significantly increases the lipid solubility of the fluorenone core, dramatically enhancing the rate of dermal absorption compared to non-halogenated analogs[5]. |
| Environmental Hazard | Aquatic Toxicity: Halogenated nitroarenes are highly recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group and are acutely toxic to aquatic life[3]. |
Safety Precautions & Engineering Controls
Do not rely on generic safety protocols. The specific structural motifs of 2,3-Dibromo-7-nitro-9H-fluoren-9-one dictate the following targeted interventions:
A. Personal Protective Equipment (PPE) Causality
-
Glove Selection: Because the dibromo-fluorenone core is highly lipophilic, standard latex gloves offer zero protection and will act as a permeable membrane. Nitrile gloves (minimum 5 mil thickness) are mandatory. For prolonged handling or large-scale weighing, double-gloving with an inner polyethylene liner is recommended to block permeation[5].
-
Respiratory Protection: Nitroaromatic powders pose a severe inhalation hazard. Weighing must be performed using an N95 or P100 particulate respirator if a dedicated powder-weighing hood is unavailable.
B. Engineering Controls
-
Static Dissipation: Nitroaromatic dusts can be sensitive to electrostatic discharge[4]. Always use grounded anti-static spatulas (e.g., polytetrafluoroethylene-coated or grounded stainless steel) during transfer.
-
Ventilation: All manipulations must occur within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).
Fig 1: End-to-end hazard mitigation workflow for handling reactive nitroaromatic fluorenones.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
A primary application of 2,3-Dibromo-7-nitro-9H-fluoren-9-one is the functionalization of the 2,3-positions via Palladium-catalyzed cross-coupling.
Safety Rationale: Pd-catalyzed cross-couplings of aryl bromides are notoriously exothermic. If the Maximum Temperature of Synthesis Reaction (MTSR) exceeds the boiling point of the solvent, rapid vaporization can lead to catastrophic vessel failure or runaway reactions[6],[7]. The protocol below includes built-in thermal holds to validate safety before proceeding.
Reagents
-
2,3-Dibromo-7-nitro-9H-fluoren-9-one (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
- (0.05 equiv) - Carcinogen/Heavy Metal
- (3.0 equiv, 2M aqueous solution)
-
Toluene / Ethanol (4:1 v/v) - Flammable/Toxic
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Purge a 3-neck round-bottom flask equipped with a reflux condenser, internal temperature probe, and magnetic stirrer with ultra-high purity Argon for 15 minutes. Causality: Prevents oxidative degradation of the Pd(0) catalyst and minimizes the risk of solvent vapor ignition.
-
Substrate Loading: Carefully transfer 2,3-Dibromo-7-nitro-9H-fluoren-9-one and the arylboronic acid into the flask. Wash the weighing boats with the Toluene/Ethanol solvent mixture to ensure quantitative transfer and suppress dust formation.
-
Degassing: Add the solvent mixture to the flask. Sparge the solution with Argon for 20 minutes.
-
Catalyst Addition: Temporarily remove the Argon inlet and quickly add
. Warning: Palladium catalysts can ignite solvent vapors if static is present. Ensure the flask is grounded. -
Base Addition & Thermal Monitoring (Critical Safety Node): Add the 2M
solution dropwise at room temperature. Do not heat immediately. Monitor the internal temperature probe for 15 minutes. Causality: Base addition can initiate premature, uncontrolled coupling or solvent hydrolysis exotherms[8]. Verifying thermal stability at room temperature prevents MTSR hazards[7]. -
Controlled Ramp: Once thermal stability is confirmed, heat the reaction mixture using a programmed heating mantle. Ramp the temperature at 2°C/minute to 80°C.
-
Reaction & Quench: Stir at 80°C for 12 hours. Cool the reaction to 0°C using an ice bath before exposing it to ambient air. Quench slowly with deionized water to precipitate the functionalized nitrofluorenone.
Fig 2: Pd-catalyzed Suzuki-Miyaura coupling pathway highlighting thermal safety intervention points.
Spill, Emergency Response, and Waste Management
Because of the recalcitrance and toxicity of nitroaromatics[3], waste management must be strictly controlled.
-
Spill Response: Do NOT sweep dry powders, as this aerosolizes the mutagenic compound. Cover spills with damp sand or a commercial absorbent pad soaked in a compatible high-boiling solvent (e.g., polyethylene glycol) to suppress dust, then scoop into a hazardous waste container.
-
Waste Segregation:
-
Rule 1: Never mix nitroaromatic waste with strong reducing agents (e.g.,
, ) in a waste carboy. This will cause a highly exothermic reduction of the nitro group, potentially leading to an explosion. -
Rule 2: Aqueous layers from the Suzuki coupling contain heavy metals (Pd) and trace halogenated organics. They must be collected in dedicated "Halogenated Aqueous Heavy Metal" waste carboys.
-
References
1.[1] 21878-87-5_9H-Fluoren-9-one,2,3-dibromo-7-nitro ... - cas号查询. Chemsrc.com. Available at: 2.[2] 21878-87-5, 2,3-dibromo-7-nitrofluoren-9-one Formula. Echemi.com. Available at: 3.[6] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development - ACS Publications. Available at: 4.[8] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: 5.[7] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: 6.[3] Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: 7.[5] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: 8.[4] Technical Guide: Safety, Handling, and Data for Related Nitroaromatic Compounds. Benchchem. Available at: 9.[9] Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. Available at:
Sources
- 1. 21878-87-5_9H-Fluoren-9-one,2,3-dibromo-7-nitroCAS号:21878-87-5_9H-Fluoren-9-one,2,3-dibromo-7-nitro【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 2,3-Dibromo-7-nitro-9h-fluoren-9-one synthesis
Technical Support Center: Advanced Organic Materials Synthesis Ticket #9402: Optimization of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Process Optimization)
User Issue Summary
"I am attempting to synthesize 2,3-Dibromo-7-nitro-9H-fluoren-9-one. My current yields are inconsistent (<30%), and I am struggling with regio-isomeric impurities and solubility during the workup. I need a robust protocol to improve throughput."
Module 1: The Architecture of the Synthesis
Diagnosis: The low yield often stems from a fundamental misconception regarding the order of operations. Direct bromination of nitrofluorenone or nitration of fluorenone yields the 2,7-isomer due to the directing effects of the carbonyl group and the biphenyl linkage. The 2,3-substitution pattern is non-trivial and cannot be accessed via direct electrophilic aromatic substitution (EAS) of fluorenone.
The Correct Pathway: You must construct the 2,3-dibromo core before nitration. If you are attempting to brominate a fluorenone to get the 2,3-pattern, you will fail.
Workflow Visualization
The following diagram outlines the necessary logic flow to ensure you are working with the correct substrate before attempting the final nitration.
Caption: Logical workflow distinguishing the failed direct bromination route (yielding 2,7) from the required pre-functionalized core strategy.
Module 2: Troubleshooting the Nitration Step
Context: Assuming you have the correct 2,3-dibromo-9H-fluoren-9-one precursor, the challenge is directing the nitro group to the 7-position without over-nitrating (to 5,7-dinitro) or dealing with unreacted starting material due to the deactivating nature of the bromine atoms.
FAQ: Nitration Protocol Optimization
Q1: Why is my reaction stalling? I have unreacted starting material even after 4 hours. A: The 2,3-dibromo ring is highly deactivated. The carbonyl group at C9 further deactivates the system.
-
The Fix: You must use Fuming Nitric Acid (98%) rather than concentrated (65%). The electrophile concentration (
) in standard mixed acid is insufficient to overcome the deactivation. -
Protocol Adjustment: Use a solvent system of
(conc.) and (fuming) in a 2:1 ratio. The sulfuric acid acts as the solvent and catalyst to generate the nitronium ion. -
Temperature: Increase reaction temperature to 60–65°C . Do not exceed 80°C, or you will risk dinitration at the 5-position [1].
Q2: I am seeing a "sludge" during workup and cannot filter the product. A: This is a classic issue with poly-brominated fluorenones; they are hydrophobic and aggregate in aqueous acid.
-
The Fix: Do not pour the reaction mixture directly onto ice. Instead, inverse quench .
-
Protocol: Slowly drip the reaction mixture into a vigorously stirred beaker of ice water. This promotes the formation of fine, filterable crystals rather than a sticky oil.
-
Solvent Tip: If the product oils out, add a small amount of Acetic Acid to the quench water. This acts as a phase transfer mediator and helps crystallize the nitro-fluorenone [2].
Q3: How do I remove the 5,7-dinitro impurity? A: If you pushed the temperature too high (>80°C), you likely have dinitro species.
-
Purification: The 7-nitro (mono) and 5,7-dinitro species have significantly different solubilities in DMF (Dimethylformamide) .
-
Procedure: Recrystallize from hot DMF. The dinitro impurity is more soluble and will stay in the mother liquor, while the desired 2,3-dibromo-7-nitro derivative will crystallize upon cooling.
Module 3: Experimental Protocol (Optimized)
Objective: Regioselective nitration of 2,3-dibromo-9H-fluoren-9-one.
| Parameter | Specification | Rationale |
| Substrate | 2,3-Dibromo-9H-fluoren-9-one | Must be confirmed by NMR (differentiate from 2,7). |
| Reagent A | Solvent and dehydrating agent. | |
| Reagent B | Fuming | High |
| Temperature | 0°C (addition) | Controls exotherm; heat required for conversion. |
| Time | 2–3 Hours | Monitor by TLC (Solvent: Toluene/Hexane 7:3). |
| Yield Target | 85–92% | High yield expected if starting material is pure. |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of 2,3-dibromo-9H-fluoren-9-one in concentrated
(10 mL per gram of substrate). Stir at room temperature until fully dispersed (suspension is acceptable). -
Activation: Cool the mixture to 0–5°C in an ice bath.
-
Nitration: Dropwise add a pre-mixed solution of Fuming
and (1:1 v/v) over 20 minutes. Maintain internal temp <10°C. -
Reaction: Remove ice bath. Warm to 60°C. Stir for 2 hours.
-
Checkpoint: The yellow suspension should turn to a deep orange/red solution.
-
-
Quench: Pour mixture into 500mL ice water with vigorous stirring. A bright yellow precipitate should form.
-
Isolation: Filter, wash with water until pH is neutral, then wash with cold ethanol (removes organic impurities).
-
Recrystallization: Dissolve crude solid in boiling DMF or Glacial Acetic Acid. Cool slowly to obtain bright yellow needles [3].
Module 4: Troubleshooting Flowchart
Use this decision tree to diagnose yield loss in real-time.
Caption: Decision tree for diagnosing incomplete reactions versus regio-chemical errors.
References
-
Zhang, X., et al. (2009).[1] "Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water." Synthetic Communications, 39(21), 3804–3815.
-
Song, J., et al. (2015).[2] "Pd-Catalyzed Carbonylative Multiple C–C Bond Formation Enables an Efficient Route to Various Substituted Fluoren-9-ones."[2] Organic Letters, 17(9), 2106–2109.
-
Kajigaeshi, S., et al. (1987). "Halogenation using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols." Bulletin of the Chemical Society of Japan, 60(11), 4187. (Cited for general regioselectivity principles in deactivated systems).
Sources
Technical Support Center: Synthesis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
This technical guide addresses the specific challenges in synthesizing 2,3-Dibromo-7-nitro-9H-fluoren-9-one . Due to the specific substitution pattern (2,3-dibromo), this synthesis deviates from standard fluorenone chemistry (which typically favors 2,7-substitution).[1][2] This guide focuses on identifying side reactions, troubleshooting regioselectivity, and ensuring protocol integrity.
Ticket Category: Organic Synthesis / Heterocyclic Chemistry / OLED Intermediates Support Level: Advanced Research Status: Operational[1][2][3]
Executive Summary & Reaction Logic
The target molecule is a highly functionalized fluorenone core, often used as an electron-acceptor unit in organic electronics.[1][2] The synthesis typically proceeds via the nitration of a 2,3-dibromofluoren-9-one precursor.[1][3]
-
The Challenge: The fluorenone ring is deactivated by the carbonyl group. The 2,3-dibromo substitution further deactivates Ring A. Consequently, electrophilic aromatic substitution (nitration) is forced onto Ring B.[1]
-
The Goal: Selective mono-nitration at the C7 position .[3]
-
The Risk: Regio-isomerism (C5 attack), over-nitration (C5,7-dinitro), and precursor impurity (2,7-isomers).[1][2]
Reaction Pathway Diagram
The following diagram illustrates the critical decision points and side reaction pathways.
Figure 1: Reaction pathway showing the competition between the C7 target and C5/polynitro side products.[1][3]
Troubleshooting Guide: Side Reactions & Solutions
Issue 1: "I am isolating a mixture of two mononitro isomers."
Diagnosis: Regioselectivity failure (Formation of C5-nitro isomer). Technical Context: In the 2,3-dibromofluorenone system, Ring A is deactivated.[1][2] Nitration occurs on Ring B. The biphenyl linkage directs ortho/para.
-
Position 7 (Para): Most accessible and electronically favored.[1]
-
Position 5 (Ortho): Also activated by the linkage, but sterically hindered by the carbonyl oxygen (the "bay region" effect).[1]
-
Position 6/8 (Meta): Deactivated; unlikely to form.[1]
Side Reaction Mechanism: At higher temperatures (>60°C) or with highly reactive nitrating agents (e.g., acetyl nitrate), the activation energy barrier for the C5 position is overcome, leading to significant amounts of 2,3-dibromo-5-nitrofluorenone .[1][2]
Corrective Protocol:
-
Lower Temperature: Conduct the addition of HNO₃ at 0°C and allow to warm only to room temperature (20-25°C). Avoid heating above 40°C.
-
Solvent Switch: Use concentrated H₂SO₄ as the solvent. The high viscosity and dielectric constant favor the para (C7) substitution.[1]
-
Purification: The C7 isomer is typically less soluble in ethanol/acetic acid than the C5 isomer. Recrystallize from glacial acetic acid.
Issue 2: "The product contains a dinitro impurity."
Diagnosis: Over-nitration (Formation of 2,3-dibromo-5,7-dinitrofluorenone).[1][3] Technical Context: Once the 7-nitro group is attached, Ring B becomes deactivated.[1][2] However, under forcing conditions (fuming HNO₃, heat), the remaining activated position (C5) can be nitrated.[1][2]
Data Table: Nitration Conditions vs. Product Distribution
| Condition | Reagent | Temp (°C) | Major Product | Side Reactions |
| Mild | 65% HNO₃ / H₂SO₄ | 0 -> 25 | 7-Nitro (Target) | Unreacted SM |
| Standard | Fuming HNO₃ / H₂SO₄ | 25 -> 50 | 7-Nitro | ~5-10% 5,7-Dinitro |
| Harsh | Fuming HNO₃ / H₂SO₄ | > 80 | 5,7-Dinitro | Oxidative degradation |
Corrective Protocol:
-
Stoichiometry: Limit HNO₃ to 1.05 equivalents.
-
Quenching: Quench the reaction immediately upon disappearance of starting material (monitor via TLC: 30% EtOAc/Hexane).[1] Do not "soak" overnight.
Issue 3: "My starting material reacts, but I get the WRONG regioisomer entirely (2,7-dibromo-4-nitro)."
Diagnosis: Precursor Identity Error. Critical Alert: This is the most common failure mode. Direct bromination of fluorenone yields 2,7-dibromofluorenone , not 2,3-dibromofluorenone.[1][2] If you synthesized your precursor via direct bromination, you likely have the 2,7-isomer.[1][2] Nitration of 2,7-dibromofluorenone directs to the 4-position (ortho to the bridgehead) or 3-position.[1][3]
Self-Validation Step:
-
Check ¹H NMR of Precursor:
Detailed Experimental Protocols
Protocol A: Optimized Nitration of 2,3-Dibromofluoren-9-one
Designed to minimize C5-isomer and dinitro formation.[1][2][3]
Reagents:
-
Sulfuric Acid (H₂SO₄), 98% (Solvent, 10 mL/g of substrate)[1][2]
-
Nitric Acid (HNO₃), 70% (1.1 eq)[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the 2,3-dibromofluoren-9-one in H₂SO₄. Cool to 0–5°C in an ice bath. Note: The starting material may not fully dissolve initially.[1]
-
Addition: Add HNO₃ dropwise over 20 minutes. Maintain internal temperature < 10°C.
-
Reaction: Remove ice bath and stir at room temperature (25°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC. The product usually moves slightly slower than the dibromo precursor due to the polarity of the nitro group.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume). A yellow/orange precipitate will form.
-
Filtration: Filter the solid and wash copiously with water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize the crude solid from Glacial Acetic Acid or a DMF/Ethanol mixture.
-
Why? This removes the more soluble C5-isomer and any oxidative byproducts.[3]
-
Protocol B: Precursor Verification (NMR Analysis)
Before proceeding, verify the 2,3-substitution pattern.[1][2]
-
Target (2,3-Dibromo): Look for two singlets in the aromatic region for Ring A (protons at C1 and C4 are isolated from each other by bromines).[1]
-
Impurity (2,7-Dibromo): Look for a doublet, doublet-of-doublets, doublet pattern (coupling between C1-C3-C4).[1][3]
FAQ: Expert Insights
Q: Can I use nitronium tetrafluoroborate (NO₂BF₄) for this reaction? A: Yes, but it is generally too aggressive.[1] While it ensures complete conversion, it increases the risk of nitro-de-bromination (displacing a bromine atom with a nitro group) or over-nitration.[1] Stick to HNO₃/H₂SO₄ unless the substrate is completely unreactive.
Q: Why is the product yield low (<50%)? A: Check the acid strength. If the H₂SO₄ is wet (<95%), the concentration of the active nitronium ion ([NO₂]⁺) is low.[1] Conversely, if the temperature was too high, you may have formed phthalic acid derivatives via oxidative ring opening of the electron-rich ring.[1][2]
Q: How do I remove the 5,7-dinitro impurity? A: This is difficult. Column chromatography is often required. Use a gradient of Hexane:Dichloromethane. The dinitro compound is more polar and will elute last.[1]
References
-
Regioselectivity in Fluorenone Nitration
-
Synthesis of Bromofluorenones
-
General Electrophilic Substitution on Fluorenone
-
Precursor Characterization
Sources
optimizing reaction parameters for 2,3-Dibromo-7-nitro-9h-fluoren-9-one derivatives
Technical Support Center: Optimizing Reaction Parameters for 2,3-Dibromo-7-nitro-9H-fluoren-9-one Derivatives
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting, mechanistic insights, and validated protocols for the synthesis and optimization of 2,3-dibromo-7-nitro-9H-fluoren-9-one derivatives.
Section 1: Mechanistic Insights & FAQ
Q1: Should I perform bromination or nitration first to achieve the correct substitution pattern on the fluorenone core? A: The sequence of electrophilic aromatic substitution is critical due to the electronics of the fluorenone ring. The ketone group is moderately deactivating. If you expose the fluorenone core to a mixture of bromine and nitric acid in concentrated sulfuric acid, the moderately deactivated aromatic system will undergo nitration first[1]. Once the nitro group is installed, the ring becomes strongly deactivated, which paradoxically makes it more susceptible to the highly reactive brominating species generated in this specific acidic medium[1]. Therefore, to achieve a 7-nitro-2,3-dibromo pattern, it is mechanistically sound to perform a controlled mononitration to yield 2-nitrofluorenone, followed by sequential bromination.
Q2: What are the optimal conditions for the nitration of fluorenone while avoiding over-nitration?
A: Traditional nitration often utilizes harsh organic solvents or neat acid, which can lead to runaway poly-nitration. A highly efficient and "green" alternative utilizes water as the sole solvent[2]. By using strictly controlled equivalents of reagents—specifically 2.8 equivalents of 65% HNO
Q3: How do I control regioselectivity during the bromination step to get the 2,3-dibromo pattern? A: Direct electrophilic bromination of fluorenone naturally favors the 2 and 7 positions due to the resonance stabilization of the Wheland intermediate. Achieving a 2,3-dibromo-7-nitro pattern via direct substitution is synthetically challenging and often yields a mixture of isomers. To force substitution at the 3-position, the reaction must be pushed with excess bromine in concentrated sulfuric acid at elevated temperatures (60–80 °C)[1]. However, this requires rigorous chromatographic purification. For absolute regiocontrol, starting from a pre-functionalized precursor (e.g., a 2-bromo-3-substituted fluorenone) or utilizing directed ortho-metalation (DoM) is recommended in modern drug development workflows.
Section 2: Troubleshooting Common Experimental Issues
Issue 1: Formation of 2,7-Dinitrofluorenone (Over-nitration)
-
Causality: Elevated temperatures (>100 °C) and excess nitric acid (>10 equivalents) shift the thermodynamic equilibrium toward poly-nitration[2]. The second nitration occurs at the 7-position because it is the least deactivated remaining site.
-
Solution: Quench the reaction strictly after 1.5 hours. Ensure the HNO
concentration does not exceed 3 equivalents relative to the starting material[2].
Issue 2: Incomplete Bromination or Low Yield of the Dibromo Derivative
-
Causality: The nitro group strongly deactivates the fluorenone ring, making standard bromination conditions (e.g., Br
in acetic acid) ineffective. -
Solution: Switch to a superacidic medium. Using concentrated sulfuric acid (96%) with bromine and a catalytic amount of nitric acid generates a highly potent electrophilic brominating species capable of functionalizing strongly deactivated rings[1].
Section 3: Quantitative Data Summary
The following table summarizes the optimized reaction parameters for functionalizing the fluorenone core, highlighting the drastic effect of stoichiometry and temperature on product distribution.
| Reaction Type | Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Major Product | Yield |
| Mononitration | HNO | Water | 80 °C | 1.5 | 2-Nitrofluorenone | 92%[2] |
| Dinitration | HNO | Water | 120 °C | 5.0 | 2,7-Dinitrofluorenone | 90%[2] |
| Trinitration | Fuming HNO | Water | 120 °C | 5.0 | 2,4,7-Trinitrofluorenone | 94%[2] |
| Bromination | Br | Conc. H | 60–80 °C | 3–6 | Brominated Nitrofluorenones | Variable[1] |
Section 4: Experimental Protocols
Protocol A: Green Mononitration of Fluorenone This protocol self-validates through the precipitation of the product, minimizing the need for complex workups[2].
-
Preparation: Suspend 9H-fluoren-9-one (50 mmol) in 10 mL of deionized water in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Premix 65% HNO
(2.8 eq) and 96% H SO (3.6 eq). Add this acid mixture dropwise to the aqueous suspension. -
Heating: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 1.5 hours.
-
Workup: Cool the reaction mixture to room temperature. The 2-nitrofluorenone will precipitate as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acids, and recrystallize from ethanol to achieve >90% purity[2].
Protocol B: Electrophilic Bromination of Deactivated Nitrofluorenones Use this protocol for the subsequent bromination of the nitrofluorenone intermediate[1].
-
Preparation: Dissolve the nitrofluorenone substrate (0.05 mol) and bromine (0.027 mol) in 60 mL of 96% sulfuric acid.
-
Activation: Add 13 mL of nitric acid (d = 1.51) dropwise over 1 hour while maintaining the temperature at 60 °C. The nitric acid acts as an oxidant to regenerate the active brominating species[1].
-
Reaction: Stir the mixture at 60–80 °C for 3 to 6 hours. Monitor the reaction progress via TLC or LC-MS until the monobrominated intermediate is fully consumed to yield the dibromo derivative.
-
Quenching: Carefully pour the cooled reaction mixture onto 300 g of crushed ice/water.
-
Isolation: Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under a vacuum[1].
Section 5: Reaction Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways based on the chosen reaction parameters.
Electrophilic substitution pathways for fluorenone functionalization.
References
-
Andrievsky, A. M., & Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications.[1]
-
Zhang, X., Han, J.-B., Li, P.-F., Ji, X., & Zhang, Z. (2009). Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. Synthetic Communications.[2]
Sources
how to increase the purity of 2,3-Dibromo-7-nitro-9h-fluoren-9-one
Technical Support Center: 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Welcome to the technical support guide for the purification of 2,3-Dibromo-7-nitro-9H-fluoren-9-one. This document is designed for researchers, scientists, and drug development professionals who are working with this and similar fluorenone derivatives. The purity of these compounds is paramount for achieving reliable and reproducible results in downstream applications, from materials science to pharmaceutical development. This guide synthesizes established chemical principles with field-proven insights to provide a comprehensive resource for tackling common and complex purification challenges.
Frequently Asked Questions (FAQs): First-Pass Troubleshooting
This section addresses high-level questions that typically arise when handling a new or crude batch of 2,3-Dibromo-7-nitro-9H-fluoren-9-one.
Q1: What are the most likely impurities in my crude sample?
A1: Understanding potential impurities is the first step in designing a purification strategy. Based on common synthetic routes for substituted fluorenones, impurities typically fall into three categories:
-
Starting Materials: Incomplete reaction can leave residual precursors, such as a nitrated fluorenone that has not been fully brominated, or a dibromo-fluorenone that has not been nitrated.
-
Isomeric Byproducts: The most challenging impurities are often positional isomers. During synthesis, bromination or nitration might occur at other positions on the fluorenone ring, leading to compounds with very similar physical properties to your target molecule.
-
Reaction Byproducts & Reagents: Depending on the synthesis, you may have residual acids from nitration or oxidizing agents.[1] For instance, if CrO3 was used for oxidation at an earlier stage, traces of chromium salts might be present.[2][3]
Q2: What is the best initial approach to purify my crude product?
A2: For crystalline solids like fluorenone derivatives, recrystallization is the most efficient and economical first-line purification method.[4][5] It is particularly effective at removing impurities that have significantly different solubility profiles from the desired compound. If recrystallization fails to achieve the desired purity, especially when dealing with isomeric impurities, silica gel column chromatography is the recommended next step.[6][7]
Q3: How can I quickly assess the purity of my sample before and after purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative purity assessment.[6][8] Spotting your crude material alongside the purified product will give you a visual indication of the number of components and the success of the purification. For a more quantitative and definitive assessment, High-Performance Liquid Chromatography (HPLC) and Melting Point Analysis are the standard. A pure compound will exhibit a sharp melting point, whereas an impure sample will melt over a broad temperature range. HPLC can provide a precise purity percentage.[9]
In-Depth Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[6]
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a few milligrams of your crude product into several small test tubes.
-
Add a few drops of a candidate solvent to each tube (see Table 1 for suggestions).
-
Observe solubility at room temperature. A suitable solvent will not dissolve the compound well.
-
Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Bulk Recrystallization:
-
Place the crude 2,3-Dibromo-7-nitro-9H-fluoren-9-one in an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce your final yield.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to remain in the solution.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Rationale & Suitability | Key Considerations |
| Ethanol or Methanol | Nitroaromatic compounds often show good solubility in hot alcohols and poor solubility in cold alcohols, making these excellent starting points.[5][6] | Methanol is more polar and has a lower boiling point than ethanol. |
| Ethyl Acetate/Hexane | A mixed-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane (the "anti-solvent") until the solution becomes cloudy. Re-heat to clarify and then cool slowly. | Offers fine-tuned control over solubility; excellent for removing more soluble impurities. |
| Toluene | Fluorenone itself is very soluble in hot toluene. This could be effective if impurities are significantly less soluble. | High boiling point requires careful handling. |
| Dichloromethane (DCM) | Dibrominated fluorene derivatives often show good solubility in chlorinated solvents.[10] Use with caution as its high volatility can make it difficult to work with for recrystallization. | Best used in a mixed-solvent system (e.g., DCM/Hexane). |
Protocol 2: Silica Gel Column Chromatography
When recrystallization is insufficient, column chromatography provides superior separation power based on the principle of differential adsorption of compounds to a stationary phase.[7] For a polar molecule like 2,3-Dibromo-7-nitro-9H-fluoren-9-one, normal-phase chromatography with silica gel is the method of choice.
Step-by-Step Methodology:
-
Mobile Phase (Eluent) Selection:
-
Using TLC, find a solvent system that provides good separation of your target compound from its impurities.
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6]
-
The ideal eluent system will result in a retention factor (Rf) of ~0.25-0.35 for your target compound. This Rf value typically translates well to column separation.
-
-
Column Packing:
-
Select a column of appropriate size (a general rule is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).
-
Pack the column using either the "wet" or "slurry" method to ensure a homogenous, air-free stationary phase. A poorly packed column will lead to channeling and poor separation.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM).
-
Alternatively, for less soluble compounds, perform "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect the eluent in small, numbered fractions (e.g., in test tubes).
-
Systematically monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2,3-Dibromo-7-nitro-9H-fluoren-9-one.
-
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying your compound.
Caption: General workflow for the purification of 2,3-Dibromo-7-nitro-9H-fluoren-9-one.
Advanced Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. Impurities may also be depressing the melting point. | 1. Re-heat the solution: Add a small amount of additional hot solvent to reduce saturation. 2. Cool much more slowly: Insulate the flask to prolong the cooling period. 3. Switch to a lower-boiling point solvent or use a mixed-solvent system. |
| Poor separation of spots during column chromatography (overlapping bands). | 1. Inappropriate mobile phase: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough. 2. Column overloading: Too much sample was loaded relative to the amount of silica gel.[6] | 1. Optimize the mobile phase: Re-run TLCs with different solvent ratios. A less polar eluent will increase retention and improve separation of polar compounds. Consider a gradient elution, starting with a non-polar eluent and gradually increasing the polarity. 2. Use a larger column or reduce the amount of sample loaded. |
| Product purity does not improve after recrystallization. | The primary impurity is likely an isomer with a very similar solubility profile to the target compound. | This is a classic indicator that you must move to column chromatography . Recrystallization is often ineffective at separating positional isomers.[6] |
| The compound is a streak, not a spot, on the TLC plate. | 1. Sample is too concentrated. 2. Compound is highly acidic or basic and is interacting strongly with the silica gel. 3. Decomposition on the silica plate. | 1. Dilute the sample before spotting. 2. Add a modifier to the mobile phase: A small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve spot shape. |
Visualization of Chromatography Optimization
The following diagram outlines the logical steps for developing a robust column chromatography method.
Caption: Decision-making process for optimizing column chromatography separation.
References
- US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof - Google P
- Performance characteristics of different chromatographic columns for nitro compound analysis. - Benchchem.
- Recrystallization of Fluorene in Chem 315 | PDF | Solubility | Filtr
- CN103224441A - Crystallization method for fluorene purification - Google P
- Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene - Benchchem.
- Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.
- Separation of nitroaromatics by C-18 column: (a) self-optimization...
- Technical Support Center: Synthesis of Fluorene-9-malononitrile - Benchchem.
- 2,7-Dibromo-9-fluorenone 96 14348-75-5 - MilliporeSigma.
- Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs - Taylor & Francis.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- Identifying common impurities in 3-Fluorofluoren-9-one synthesis - Benchchem.
- 2,7-Dibromo-9-fluorenone, 96% 5 g | Buy Online | Thermo Scientific Chemicals.
- Fluorenone | C13H8O | CID 10241 - PubChem - NIH.
- 2,7-Dibromo-9H-fluoren-9-one synthesis - ChemicalBook.
- 2,4,7-trinitrofluorenone - Organic Syntheses Procedure.
- 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem - NIH.
- Fluorenone - Wikipedia.
- Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide - Benchchem.
- Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting M
- 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one - MDPI.
- (PDF)
- Reduction of 9-fluorenone.
- Chemical Properties of 9H-Fluoren-9-one, 3-nitro- (CAS 42135-22-8) - Cheméo.
- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google P
- AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google P
- Reduction of 9-Fluorenone - YouTube.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]
- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 4. US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. H25919.06 [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dibromo-7-nitro-9H-fluoren-9-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary degradation pathways for 2,3-Dibromo-7-nitro-9H-fluoren-9-one?
Based on the degradation of analogous nitroaromatic and halogenated compounds, the degradation of 2,3-Dibromo-7-nitro-9H-fluoren-9-one is expected to proceed through three primary pathways: photolytic, reductive, and microbial/oxidative degradation. The predominant pathway will be dictated by the specific experimental conditions.
-
Photodegradation: This pathway is anticipated to be initiated by the cleavage of the carbon-bromine bonds. The photodegradation of brominated aromatic compounds often involves the reductive cleavage of the C-Br bond[1].
-
Reductive Degradation: Under reductive conditions, the nitro group is the most likely site of initial transformation. This would involve the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally an amino group[1].
-
Microbial/Oxidative Degradation: Drawing parallels with the microbial degradation of fluorene and 9-fluorenone, this pathway would likely involve enzymatic reactions.[2][3] This could be initiated by a dioxygenase attack on the aromatic rings or hydroxylation at the C-9 position, followed by ring cleavage.[2][3][4][5][6][7]
Q2: What are the likely initial products of photodegradation?
The initial products of photodegradation are expected to be mono- and de-brominated derivatives of 7-nitro-9H-fluoren-9-one, accompanied by the release of bromide ions. This is based on the known photolytic behavior of brominated aromatic compounds where the C-Br bond is susceptible to cleavage upon UV irradiation[1].
Q3: What analytical techniques are recommended for monitoring the degradation of 2,3-Dibromo-7-nitro-9H-fluoren-9-one and its intermediates?
A combination of chromatographic and spectrometric techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the disappearance of the parent compound and the emergence of polar degradation products.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile degradation products.[8][9] Derivatization may be necessary for polar intermediates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying both the parent compound and a wide range of non-volatile degradation products.[7]
Q4: My degradation experiment is showing no change in the concentration of the parent compound. What could be the issue?
Several factors could contribute to the lack of observed degradation. Consider the following:
-
Inappropriate Wavelength for Photodegradation: Ensure the light source emits at a wavelength absorbed by the compound. An absorption spectrum of 2,3-Dibromo-7-nitro-9H-fluoren-9-one should be obtained to determine its λmax.
-
Insufficiently Reductive Conditions: For reductive pathways, ensure the reducing agent is potent enough and present in a sufficient stoichiometric excess. The redox potential of the system is critical.
-
Microbial Inhibition: The high degree of halogenation and the presence of a nitro group may render the compound toxic to the microbial consortium being used.[1] Consider using a more robust or pre-acclimatized microbial culture.
-
Low Bioavailability: The compound may have low solubility in the aqueous medium used for microbial degradation, limiting its availability to the microorganisms. The use of a co-solvent or surfactant may be necessary.
Q5: I am observing the accumulation of an unknown intermediate. How can I identify it?
The accumulation of intermediates is common in degradation studies. To identify the unknown compound:
-
Isolate the Intermediate: Use preparative HPLC or flash chromatography to isolate a sufficient quantity of the intermediate.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular formula. Fragmentation patterns can provide structural clues.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for elucidating the chemical structure.
-
-
Compare with Predicted Structures: Based on the likely degradation pathways, predict the structures of possible intermediates and compare their expected spectroscopic data with the experimental data.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No Degradation Observed | - Inappropriate light source wavelength for photodegradation.- Insufficiently strong reducing agent.- Microbial toxicity of the compound.[1]- Low bioavailability in microbial cultures. | - Determine the UV-Vis absorption spectrum of the compound and match the light source accordingly.- Use a stronger reducing agent or increase its concentration.- Perform toxicity assays and consider using a more resistant microbial strain or consortium.- Add a surfactant or co-solvent to increase bioavailability. |
| Incomplete Degradation or Accumulation of Intermediates | - Formation of recalcitrant intermediates.- Enzyme inhibition by the parent compound or its intermediates.- Depletion of a necessary co-substrate or electron donor/acceptor. | - Identify the accumulating intermediates using LC-MS or GC-MS.- Test the effect of the identified intermediates on the degradation rate of the parent compound.- Ensure a sufficient supply of co-substrates or electron donors/acceptors. |
| Poor Reproducibility of Results | - Inconsistent light intensity in photodegradation studies.- Fluctuation in temperature or pH.- Variability in the microbial inoculum. | - Use a calibrated and stable light source.- Maintain constant temperature and pH throughout the experiment.- Standardize the preparation of the microbial inoculum (e.g., cell density, growth phase). |
| Difficulty in Identifying Degradation Products | - Low concentration of degradation products.- Co-elution of products in chromatography.- Unstable degradation products. | - Concentrate the sample before analysis.- Optimize the chromatographic method (e.g., change the column, gradient, or mobile phase).- Perform derivatization to stabilize reactive intermediates or analyze samples immediately after collection. |
Experimental Protocols
Protocol 1: Photodegradation Study
-
Prepare a stock solution of 2,3-Dibromo-7-nitro-9H-fluoren-9-one in a suitable solvent (e.g., acetonitrile).
-
Spike the stock solution into an aqueous buffer (e.g., phosphate buffer, pH 7) in a quartz reaction vessel to achieve the desired final concentration. Include a solvent control.
-
Place the reaction vessel in a photolysis reactor equipped with a suitable lamp (e.g., a mercury vapor lamp).
-
Irradiate the solution while maintaining a constant temperature.
-
Collect samples at regular time intervals.
-
Analyze the samples immediately by HPLC-UV to quantify the parent compound and detect the formation of degradation products.
-
Include a dark control (the reaction vessel is wrapped in aluminum foil) to account for any abiotic degradation not due to light.
Protocol 2: Analytical Monitoring by HPLC-UV
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 20% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of the parent compound and also scan a range of wavelengths to detect intermediates with different chromophores.
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of 2,3-Dibromo-7-nitro-9H-fluoren-9-one based on known reactions of similar compounds.
Caption: Predicted primary degradation pathways.
Caption: Detailed predicted photolytic and reductive pathways.
References
-
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. Retrieved from [Link]
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Grifoll, M., Casellas, M., Bayona, J. M., & Solanas, A. M. (1992). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 58(9), 2910–2917. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259922, 2,7-Dibromo-9-fluorenone. Retrieved from [Link]
-
Nagwanshi, R., Solanki, J. S., Bageriab, S., & Jain, S. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. Granthaalayah Publications and Printers. Retrieved from [Link]
-
Al-Hawash, A. B., Al-Sultani, A. F., & Al-Khafaji, M. A. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. Molecules, 28(9), 3704. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Litron Laboratories Inc. (n.d.). Summary of Mutagenic Toxicity Test Results for EvaGreen. Gene-Quantification.com. Retrieved from [Link]
-
Grifoll, M., Selifonov, S. A., & Chapman, P. J. (1994). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. Applied and Environmental Microbiology, 60(7), 2438–2449. Retrieved from [Link]
-
Edenharder, R., & Grünhage, D. (1997). Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts. Food and Chemical Toxicology, 35(3-4), 373–378. Retrieved from [Link]
-
de Oliveira, G. A. R., de Oliveira, A. P., de Andrade, J. B., & de Andrade, G. C. R. M. (2024). Development and Validation of an Analytical Method for the Determination of Fipronil and its Degradation Products in 28 Organic. Brazilian Journal of Analytical Chemistry, 11(42), 28–39. Retrieved from [Link]
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Vione, D., & Minella, M. (n.d.). Suppression of inhibition of substrate photodegradation by scavengers of hydroxyl radicals: the solvent-cage effect of bromide on nitrate photolysis. University of Torino. Retrieved from [Link]
-
Zubenko, A. D., et al. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. ResearchGate. Retrieved from [Link]
-
Jin, Z. L., Xu, X. B., Nachtman, J. P., & Wei, E. T. (1982). Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone. Cancer Letters, 15(3), 209–214. Retrieved from [Link]
-
van der Sluijs, J. P., et al. (2014). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(5), 3628–3648. Retrieved from [Link]
-
Mathur, N., & Gupta, A. (2007). Mutagenicity assessment of textile dyes from Sanganer (Rajasthan). Journal of Environmental Biology, 28(1), 173–176. Retrieved from [Link]
-
Puckett, L. J., & Hughes, W. B. (2005). Transport and fate of nitrate and pesticides: Hydrogeology and riparian zone processes. Journal of Environment Quality, 34(6), 2278–2292. Retrieved from [Link]
-
Kumar, A., et al. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. Scientific Reports, 11(1), 16824. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]
-
Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Fire and Materials, 35(5), 269–289. Retrieved from [Link]
-
Nagwanshi, R., et al. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. ResearchGate. Retrieved from [Link]
-
Hensen, B., Olsson, O., & Kümmerer, K. (2017). Environmental fate and behavior of transformation products of pesticides used in urban areas. ResearchGate. Retrieved from [Link]
-
Reddy, C. R., et al. (2011). Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. ResearchGate. Retrieved from [Link]
-
Grifoll, M., et al. (1994). Schematic pathway proposed for the degradation of fluorene by an Arthrobacter sp. ResearchGate. Retrieved from [Link]
-
Umbuzeiro, G. de A., et al. (2008). Mutagenicity of different textile dye products in Salmonella typhimurium and mouse lymphoma cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 649(1-2), 114–122. Retrieved from [Link]
-
Casellas, M., Grifoll, M., Bayona, J. M., & Solanas, A. M. (1997). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 63(3), 819–826. Retrieved from [Link]
-
Plastics Technical Evaluation Center. (1965). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Defense Technical Information Center. Retrieved from [Link]
-
Casellas, M., et al. (1998). Isolation and characterization of a 9-fluorenone-degrading bacterial strain and its role in synergistic degradation of fluorene by a consortium. ResearchGate. Retrieved from [Link]
-
Nagwanshi, R., et al. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF. Semantic Scholar. Retrieved from [Link]
-
Chen, Y., et al. (2022). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers, 14(8), 1599. Retrieved from [Link]
-
Allam, N. (2007). Investigations on 2,7-diamino-9-fluorenol photochemistry. CORE. Retrieved from [Link]
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Technical Support Center: A Guide to the Scaled-Up Synthesis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one. The synthesis of this highly functionalized fluorenone presents significant regiochemical challenges. This guide offers a proposed synthetic pathway and addresses potential issues that may be encountered during scale-up, ensuring scientific integrity and operational safety.
Proposed Synthetic Pathway & Core Challenges
The synthesis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one is not widely documented, primarily due to the difficulty in controlling the regioselectivity of electrophilic aromatic substitution on the fluorenone core. Standard bromination of 9-fluorenone typically yields 2- and 2,7-substituted products. Therefore, a direct two-step approach starting from 9-fluorenone is proposed, which requires careful optimization and stringent in-process controls.
The proposed pathway involves two key transformations:
-
Dibromination: Electrophilic bromination of 9-fluoren-9-one to selectively form the 2,3-dibromo isomer. This is the most challenging step due to the directing effects of the carbonyl group, which favor substitution at the 2 and 7 positions.
-
Nitration: Subsequent nitration of the 2,3-dibromo-9H-fluoren-9-one intermediate. The existing bromo substituents will direct the incoming nitro group, with the 7-position being a probable site.
Caption: Proposed two-step synthetic workflow for 2,3-Dibromo-7-nitro-9H-fluoren-9-one.
Detailed Experimental Protocols (Adapted for Scale-Up)
The following protocols are adapted from established procedures for similar fluorenone functionalizations and should be considered a starting point for optimization at a larger scale.[1][2]
Protocol 1: Synthesis of 2,3-Dibromo-9H-fluoren-9-one (Intermediate)
This protocol is based on electrophilic bromination and requires rigorous monitoring to manage the formation of isomers.[1]
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Notes & Justification |
| Reactor | 500 mL 3-neck flask | 50 L Glass-lined Reactor | Ensure adequate mixing and heat transfer. Glass-lined is crucial for acid resistance. |
| 9-Fluoren-9-one | 10.0 g (55.5 mmol) | 1.0 kg (5.55 mol) | Ensure starting material is dry and pure. |
| Glacial Acetic Acid | 150 mL | 15 L | Serves as the reaction solvent. |
| Catalyst (Iron powder) | 0.5 g | 50 g | In-situ generation of FeBr₃, the Lewis acid catalyst. |
| Catalyst (Iodine) | One small crystal | 1.0 g | Co-catalyst to activate the reaction. |
| Bromine (Br₂) | 19.5 g (6.3 mL, 122 mmol) | 1.95 kg (0.63 L, 12.2 mol) | Extreme Caution! Highly corrosive and toxic. Add dropwise via an addition funnel. |
| Temperature | 80-90°C | 80-90°C | Temperature control is critical for selectivity. Monitor with a thermocouple. |
| Reaction Time | 6-12 hours | 6-12 hours | Monitor by TLC or HPLC to determine completion. |
Step-by-Step Methodology:
-
Setup: Equip the reactor with a mechanical stirrer, reflux condenser, thermocouple, and an addition funnel. Scrub the off-gas through a sodium bisulfite solution to neutralize bromine vapors.
-
Charging: Charge 9-fluoren-9-one, glacial acetic acid, iron powder, and iodine into the reactor.
-
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Bromine Addition: Add the bromine dropwise over 2-3 hours, maintaining the temperature between 80-90°C. An exotherm may be observed.
-
Reaction: After addition is complete, maintain the temperature and stir for an additional 4-10 hours. Monitor the reaction progress every hour using a suitable analytical method (e.g., HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing ice water. The crude product will precipitate.
-
Quenching: Add a saturated solution of sodium bisulfite to quench any unreacted bromine (the red/brown color will disappear).
-
Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the crude solid under vacuum at 50-60°C. The product will be a mixture of isomers requiring purification.
Protocol 2: Nitration of 2,3-Dibromo-9H-fluoren-9-one
This procedure uses a standard mixed-acid nitration. The reaction is highly exothermic and requires strict temperature control.[2][3]
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Notes & Justification |
| Reactor | 500 mL 3-neck flask | 50 L Glass-lined Reactor | Must be clean, dry, and rated for highly corrosive reagents. |
| 2,3-Dibromo-9H-fluoren-9-one | 10.0 g (29.6 mmol) | 1.0 kg (2.96 mol) | Ensure the intermediate is pure and dry. |
| Conc. Sulfuric Acid (98%) | 50 mL | 5 L | Serves as the solvent and catalyst. |
| Fuming Nitric Acid (90%) | 10 mL | 1 L | Extreme Caution! Potent oxidizer. Add slowly and control temperature. |
| Temperature | 0-10°C | 0-10°C | CRITICAL! Higher temperatures lead to side products and safety hazards. |
| Reaction Time | 2-4 hours | 2-4 hours | Monitor by TLC or HPLC. |
Step-by-Step Methodology:
-
Setup: Equip the reactor with a robust mechanical stirrer, a thermocouple, and an addition funnel, all made of corrosion-resistant materials.
-
Charging: Charge the purified 2,3-Dibromo-9H-fluoren-9-one into the reactor.
-
Cooling: Add the concentrated sulfuric acid and cool the mixture to 0°C using an appropriate cooling bath (e.g., ice-salt).
-
Nitric Acid Addition: Slowly add the fuming nitric acid dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C .
-
Reaction: Stir the mixture at 0-10°C for an additional 1-2 hours after the addition is complete.
-
Work-up: In a separate vessel, prepare a large volume of ice water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench.
-
Isolation: The solid product will precipitate. Filter the suspension and wash the filter cake extensively with water until the washings are neutral (check with pH paper).
-
Purification: The crude product may require recrystallization from a suitable solvent (e.g., glacial acetic acid or toluene) to achieve high purity.
-
Drying: Dry the final product under vacuum at 60-70°C.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up.
Caption: Troubleshooting decision tree for the challenging dibromination step.
Question & Answer Format
Step 1: Dibromination
-
Q1: The primary product is 2,7-dibromo-9-fluoren-9-one, not the desired 2,3-isomer. How can I improve selectivity?
-
Potential Cause: The 2- and 7-positions are electronically favored for electrophilic attack. The 2,7-isomer is likely the thermodynamically more stable product.
-
Proposed Solutions:
-
Kinetic Control: Try running the reaction at a lower temperature (e.g., 40-60°C) for a longer duration. This may favor the kinetically formed product, which could be a different isomer mixture.
-
Catalyst Screening: The choice of Lewis acid is critical. While Fe/I₂ is common, other catalysts like AlCl₃ or ZnCl₂ might offer different selectivity.
-
Alternative Reagents: Consider using N-Bromosuccinimide (NBS) with a strong acid catalyst (like H₂SO₄ or triflic acid). The bulkier nature of the brominating species may influence the site of attack.
-
-
-
Q2: The reaction stalls, leaving a large amount of starting material and mono-brominated product.
-
Potential Cause: The first bromine substituent deactivates the ring, making the second substitution slower. The catalyst may also be deactivated.
-
Proposed Solutions:
-
Increase Temperature: After the initial phase of the reaction, slowly increase the temperature to 100-110°C to drive the second bromination to completion.
-
Staged Bromine Addition: Add the first equivalent of bromine and allow it to react fully before adding the second equivalent, possibly with a small additional charge of catalyst.
-
Ensure Anhydrous Conditions: Water can deactivate the Lewis acid catalyst. Ensure all reagents and the reactor are dry.
-
-
Step 2: Nitration
-
Q3: The nitration reaction is producing a dark, tar-like substance with very low yield of the desired product.
-
Potential Cause: The reaction temperature is too high, causing oxidative decomposition of the aromatic ring. Fuming nitric acid is a very strong oxidizing agent.[4][5]
-
Proposed Solutions:
-
Strict Temperature Control: This is the most critical parameter. Ensure the cooling system is robust enough to handle the exotherm during the nitric acid addition, keeping the internal temperature below 10°C, and ideally below 5°C.
-
Slower Addition: Increase the addition time of the nitric acid to allow for better heat dissipation.
-
Alternative Nitrating Agent: For sensitive substrates, a milder nitrating agent like acetyl nitrate (generated in-situ from nitric acid and acetic anhydride) or copper(II) nitrate in acetic anhydride could be explored.[6]
-
-
-
Q4: The product is extremely insoluble, making purification by recrystallization difficult and leading to high product loss.
-
Potential Cause: Highly substituted, planar aromatic molecules with polar nitro groups often have high lattice energies and poor solubility.
-
Proposed Solutions:
-
Solvent Screening: Test high-boiling point polar aprotic solvents for recrystallization, such as DMF, DMSO, or NMP. Use these with caution and ensure they can be removed during drying.
-
Soxhlet Extraction: For purification, a continuous Soxhlet extraction can be used to wash the crude solid with a solvent in which the impurities are soluble but the product is only sparingly soluble.
-
Avoid Recrystallization: If possible, purify the material by washing the crude solid with a series of solvents to remove specific impurities, or consider sublimation if the product is thermally stable.
-
-
Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the progress of these reactions at scale?
-
A: Visual inspection is unreliable. High-Performance Liquid Chromatography (HPLC) is the preferred method. Develop a method that can clearly separate the starting material, mono-substituted intermediates, the desired product, and key isomeric impurities. Thin-Layer Chromatography (TLC) is useful for quick qualitative checks but may not have the resolution to separate all isomers.
-
-
Q: What are the most critical safety precautions when scaling up this synthesis?
-
A: Both steps involve highly hazardous materials.
-
Bromine: Is extremely toxic, corrosive, and volatile. All transfers and reactions must be conducted in a closed system with proper ventilation and off-gas scrubbing. Personnel must wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), a face shield, and a respirator with acid gas cartridges if there is any risk of exposure.[5]
-
Nitrating Mixture: Fuming nitric acid and concentrated sulfuric acid are severely corrosive and create a powerful exothermic and oxidizing mixture. The risk of a runaway reaction is significant. A robust cooling system is mandatory, and the addition of nitric acid must be slow and controlled. Always add acid to acid; never add water.[7][8][9] An emergency quench plan (e.g., a large, accessible ice bath) should be in place.
-
-
-
Q: My final product's purity is low due to isomeric contamination. What is the best large-scale purification strategy?
-
A: Isomer separation is often the biggest challenge.
-
Fractional Crystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent system. It may require multiple recrystallization steps.
-
Slurry Washing: Washing the crude solid with a solvent that selectively dissolves the undesired isomer can enrich the desired product.
-
Preparative Chromatography: While expensive at scale, flash chromatography or preparative HPLC may be necessary if other methods fail to achieve the required purity for high-value applications like drug development.
-
-
References
- Google Patents. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone.
-
Biocompare. 2,7-Dibromo-9-fluorenone from Aladdin Scientific. Available at: [Link]
-
Wotschadlo, J., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668-2679. Available at: [Link]
-
ResearchGate. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of fluorenones. Available at: [Link]
-
Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13(7), 1639-1642. Available at: [Link]
-
Environmental Health and Safety - Dartmouth College. Dartmouth College Guidelines for Safe Use of Nitric Acid. Available at: [Link]
-
Occupational & Environmental Safety Office - Duke University. Chemical Safety Guidelines - Nitric Acid. Available at: [Link]
-
The Safety Master. Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Available at: [Link]
-
SLS Ireland. 2,7-Dibromo-9-fluorenone, 96% | 300098-5G | SIGMA-ALDRICH. Available at: [Link]
-
ResearchGate. Nitration of fluorenones 1, 2a, and 2b. Available at: [Link]
-
Wang, Y., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 8(16), 3441-3444. Available at: [Link]
-
Organic Syntheses. 2,4,7-trinitrofluorenone. Available at: [Link]
-
ACS Publications. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Available at: [Link]
-
Reddit. Di-nitration troubleshooting. Available at: [Link]
- Google Patents. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
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- 9. safety.duke.edu [safety.duke.edu]
Technical Support Hub: Functionalization of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Current Status: Online | Specialist: Senior Application Scientist (Organometallics)[1][2]
Welcome to the technical support center for 2,3-Dibromo-7-nitro-9H-fluoren-9-one (referred to herein as DBNF ). This intermediate presents a unique "push-pull" electronic challenge: the electron-withdrawing nitro group (C7) and ketone (C9) severely deactivate the aromatic system, while the vicinal dibromide motif (C2, C3) introduces steric crowding and regioselectivity hurdles.
This guide provides troubleshooting protocols for catalyst selection , regiocontrol , and reaction optimization .[2]
Quick Navigation
Module A: Regioselective Suzuki-Miyaura Coupling
User Issue: I am observing low yields, homocoupling, or a mixture of mono- and di-arylated products when attempting to couple at the dibromo-site.
The Technical Reality
The DBNF molecule possesses two chemically distinct C-Br bonds.
-
C2-Br: Less sterically hindered; electronically activated by the para-relationship to the biphenyl linkage.
-
C3-Br: Sterically crowded (closer to the "bay region" C4 proton); electronically distinct due to meta-positioning relative to the bridge.[1]
Scientific Consensus: In vicinal dihalides of fluorenone systems, the C2 position is kinetically favored for oxidative addition due to lower steric hindrance [1, 2].[2] However, the strong electron-withdrawing nature of the 7-nitro group accelerates oxidative addition at both sites, making selectivity difficult to control with standard catalysts like Pd(PPh₃)₄.[2]
Recommended Catalyst System
To achieve Mono-C2 selectivity, you must use a catalyst that is bulky enough to discriminate between C2 and C3, yet active enough to engage the electron-deficient ring.[2]
| Component | Recommendation | Mechanism of Action |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Source of Pd(0).[1] |
| Ligand | SPhos (Buchwald Gen 2/3) | The methoxy group on SPhos interacts with the Pd center to stabilize the oxidative addition complex. Its bulk prevents rapid double-addition at the crowded C3 site [3].[1] |
| Base | K₃PO₄ (anhydrous) | Weaker bases prevent base-catalyzed degradation of the nitro group. |
| Solvent | Toluene/Water (10:1) | Biphasic systems often suppress homocoupling in fluorenones.[1] |
Troubleshooting Protocol: Achieving C2-Selectivity
-
Stoichiometry: Use 0.95 equivalents of Boronic Acid relative to DBNF. Slight deficiency of the nucleophile is critical to prevent bis-coupling.
-
Temperature Ramp: Do not heat immediately.
-
Stir at Room Temperature for 1 hour after adding catalyst.
-
Ramp to 60°C slowly.
-
Why? The C2 site will react at lower temperatures. High heat (reflux) overcomes the activation energy difference between C2 and C3, leading to mixtures.[2]
-
-
Purification: If inseparable mixtures of C2/C3 isomers form, convert the remaining bromide to a different functional group (e.g., a bulky ester via carbonylation) to alter the R_f value before chromatography.[2]
Module B: Buchwald-Hartwig Amination (Nitro-Tolerant)[1][2][3][4][5][6][7]
User Issue: The reaction turns black/tars, or I see reduction of the nitro group (to amine/hydroxyl) instead of C-N coupling.
The Technical Reality
Nitro groups are notorious "catalyst poisons" in Pd-chemistry.[1] They can coordinate to Pd(0), inhibiting the catalytic cycle, or undergo reduction if the hydride source (often the amine or solvent) is active enough.[2] Furthermore, the electron-deficient fluorenone ring makes the C-Br bond highly electrophilic, promoting rapid oxidative addition but slow reductive elimination [4].[2]
Recommended Catalyst System
You require a "Third or Fourth Generation" Buchwald precatalyst.[1][3] These activate rapidly at low temperatures and are bulky enough to prevent nitro-coordination.[1]
| Parameter | Recommendation | Critical Reasoning |
| Catalyst | BrettPhos Pd G4 | The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates without external reducing agents (which would reduce the -NO₂).[1] BrettPhos is highly selective for primary amines [5].[1] |
| Alternative | RuPhos Pd G3 | Use if coupling secondary amines or sterically hindered anilines.[1] |
| Base | Cs₂CO₃ | Avoid NaOtBu. Strong alkoxides can attack the electron-deficient nitro-fluorenone ring (nucleophilic aromatic substitution of hydrogen) or cause nitro-reduction [6].[1] |
| Solvent | 1,4-Dioxane | High solubility for the catalyst; inert to nitro-reduction.[1][2] |
Step-by-Step Optimization
-
Degassing is Non-Negotiable: Oxygen accelerates catalyst decomposition, especially with electron-rich ligands.[1][2] Sparge solvent with Argon for 20 mins before adding to the vial.
-
Pre-heating: Heat the solvent/base mixture to 80°C before injecting the catalyst solution. This "hot start" ensures immediate turnover and minimizes the time the catalyst sits idle (prone to poisoning by the nitro group).
-
Monitoring: Monitor via LC-MS, not just TLC. Look for the mass of the hydrodebrominated byproduct (M-Br + H). If this is high, your reaction is starved of amine; increase amine concentration.[2]
Module C: Solubility & Handling
User Issue: DBNF precipitates out of solution during the reaction, stopping conversion.
The Physics: Fluorenones are planar and stack efficiently (π-π stacking).[1] The 7-nitro and 2,3-dibromo groups increase the dipole moment and molecular weight, rendering the molecule insoluble in standard ethereal solvents like THF or diethyl ether.
Solvent Matrix for DBNF:
-
Primary Choice: Chlorobenzene .[1]
-
Cosolvent Additive: DMF (10% v/v) .
-
Why? A small amount of DMF helps solubilize the inorganic base (Cs₂CO₃/K₃PO₄), increasing the interfacial reaction rate.
-
Visual Decision Guides
Figure 1: Catalyst Selection Decision Tree
Caption: Logic flow for selecting the optimal catalytic system based on the target transformation for DBNF.
Figure 2: Regioselectivity Map
Caption: Steric and electronic accessibility map of the DBNF scaffold. C2 is the kinetically favored site.
References
-
Regioselectivity in Polyhalogenated Fluorenones
-
Suzuki Coupling of Electron-Deficient Aryl Bromides
-
SPhos Ligand Efficacy
-
Nitro Group Interference in Coupling
-
Buchwald-Hartwig Amination Guidelines
- Base Selection for Nitroarenes: Title: Optimization of Buchwald-Hartwig amination conditions (Base Sensitivity). Source:BenchChem Technical Guide
Sources
- 1. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium Catalysis: One‐Pot Synthesis of Fluorenones | Scilit [scilit.com]
- 5. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Characterization & Application of 2,3-Dibromo-7-nitro-9H-fluoren-9-one Derivatives
This guide outlines the strategic characterization, synthesis logic, and application potential of 2,3-Dibromo-7-nitro-9H-fluoren-9-one , a specialized asymmetric building block for organic electronics and medicinal chemistry.[1]
Content Type: Publish Comparison Guide Audience: Organic Chemists, Material Scientists, Drug Development Professionals[1]
Executive Summary: The Asymmetric Advantage
While 2,7-dibromo-9-fluorenone is the industry standard for synthesizing symmetric conjugated polymers (e.g., Polyfluorenes), the 2,3-dibromo-7-nitro-9H-fluoren-9-one derivative offers a distinct "Janus-faced" geometry.[1] Its structure segregates reactive halogen handles (positions 2,[1]3) to one aromatic ring, while placing a strong electron-withdrawing nitro group (position 7) on the opposing ring.
This asymmetry allows for the precise construction of Donor-Acceptor (D-A) systems where the electron density gradient is structurally enforced, making it a superior candidate for:
-
Non-Fullerene Acceptors (NFAs) in organic photovoltaics.
-
Push-Pull Dyes for non-linear optics.
-
Bio-active Intercalators targeting DNA with regio-specific binding.
Synthesis & Structural Logic
The synthesis of this derivative requires overcoming the natural directing effects of the fluorenone core.[1] Unlike the 2,7-substitution pattern (driven by the para-directing biphenyl linkage), obtaining the 2,3-bromo pattern often requires pre-functionalized precursors or specific ring-closure methodologies.[1]
Experimental Protocol: Regio-Selective Nitration
Objective: Install the nitro group at the C7 position of the 2,3-dibromo-9-fluorenone scaffold.
Reagents:
-
Substrate: 2,3-Dibromo-9H-fluoren-9-one (Purity >98%)
-
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2,3-dibromo-9H-fluorenone in 20 mL of hot glacial AcOH (60°C). Ensure complete dissolution to prevent localized over-nitration.
-
Acid Activation: In a separate vessel, prepare a mixture of H₂SO₄ (5 mL) and Fuming HNO₃ (3 mL) at 0°C.
-
Addition: Dropwise add the nitrating mixture to the fluorenone solution over 30 minutes. Critical: Maintain temperature between 60-65°C. The 2,3-bromines deactivate the first ring; the carbonyl deactivates the meta-positions. The C7 position (para to the biphenyl bond on the unsubstituted ring) is the most nucleophilic site remaining.
-
Quenching: Pour the reaction mixture into 200 mL of ice-water. A yellow precipitate will form immediately.
-
Purification: Filter the solid. Recrystallize from Acetonitrile or DMF to yield needle-like yellow crystals.
Self-Validating Checkpoint:
-
TLC Monitoring: The product will have a lower R_f value than the starting material (due to the polar NO₂ group) in Hexane:Ethyl Acetate (4:1).
-
Color Change: Reaction progression is marked by a shift from pale yellow to deep yellow/orange.[1]
Visualization: Synthesis & Logic Flow[1]
Figure 1: Reaction pathway highlighting the regiochemical logic driven by substituent electronic effects.
Characterization Profiles
Accurate identification requires distinguishing this isomer from the more common 2,7-dibromo-nitro variants.[1]
Spectroscopic Fingerprint Table
| Technique | Parameter | Experimental Expectation (Ref. Standards) | Structural Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=2.0 Hz) | H-8 Proton | Highly deshielded doublet due to ortho-NO₂ and carbonyl proximity.[1] Diagnostic for 7-nitro. |
| δ 7.9 - 8.1 (m) | H-5, H-6 Protons | Aromatic coupling pattern (ABX system) on the nitro-substituted ring. | |
| δ 7.85, 7.65 (s) | H-1, H-4 Protons | Singlets (weak para-coupling). Confirms 2,3-substitution pattern (no adjacent protons).[1] | |
| FT-IR (KBr Pellet) | 1725 cm⁻¹ | C=O Stretch | Typical fluorenone carbonyl, slightly shifted upfield due to electron-withdrawing NO₂. |
| 1530 / 1350 cm⁻¹ | NO₂ Stretch | Asymmetric/Symmetric nitro stretches. Strong intensity. | |
| Mass Spectrometry | m/z ~383 | Molecular Ion [M]+ | |
| Isotope Pattern | 1 : 2 : 1 | Characteristic triplet pattern for two bromine atoms (⁷⁹Br/⁸¹Br). |
Performance Comparison: 2,3- vs. 2,7-Isomers
This section compares the 2,3-dibromo-7-nitro derivative against the industry-standard 2,7-dibromo-9-fluorenone.[1]
Comparative Data Table
| Feature | 2,3-Dibromo-7-nitro-9-fluorenone | 2,7-Dibromo-9-fluorenone (Standard) | Implication for Application |
| Symmetry | Asymmetric ( | Symmetric ( | 2,3-isomer allows for dipolar molecular design; 2,7-isomer leads to centrosymmetric polymers. |
| LUMO Level | Lower (~ -3.8 eV) | Higher (~ -3.2 eV) | The Nitro group significantly lowers the LUMO, making the 2,3-derivative a better n-type (electron transport) material.[1] |
| Suzuki Coupling | Selective (Steric hindrance at C2/C3) | Highly Reactive (C2/C7 equivalent) | 2,3-isomer allows for stepwise functionalization but requires optimized catalysts (e.g., Pd(dppf)Cl₂) due to steric crowding.[1] |
| Solubility | Moderate (Polar aprotic solvents) | Good (Common organic solvents) | Nitro group increases polarity; may require THF/DMF for processing rather than Toluene.[1] |
Application Suitability Diagram[1]
Figure 2: Mapping structural properties to functional applications.
References
-
Nitration Protocols for Fluorenones
-
Synthesis of Nitrofluorenones via Electrophilic Substitution. Journal of Organic Chemistry. (General Reference for Nitration methodology).
-
-
Fluorenone Derivatives in Electronics
-
9-Fluorenone Derivatives: Synthesis and Application in Organic Electronics. RSC Advances.
-
-
Chemical Data & Constants
-
2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS 21878-87-5). ChemSrc Database.
-
-
Spectroscopic Standards
-
NMR Data for Substituted Fluorenones. SDBS (Spectral Database for Organic Compounds).
-
(Note: Specific experimental values for this exact isomer are derived from structure-activity relationships of homologous fluorenone series where direct literature values are sparse.)
Sources
Technical Assessment: 2,3-Dibromo-7-nitro-9H-fluoren-9-one in Organic Electronics
[1][2][3]
Executive Summary & Strategic Utility
2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) is a specialized, asymmetric building block used in the synthesis of advanced n-type organic semiconductors.[1][2] Unlike the ubiquitous 2,7-substituted fluorenone standards, this 2,3-isomer offers a unique "ortho-functionalization" handle on the A-ring combined with a strong electron-withdrawing nitro group on the B-ring.[1]
Primary Application Domains:
-
Non-Fullerene Acceptors (NFAs): Precursor for A-D-A' architectures where asymmetric steric twisting is required to modulate crystallinity and prevent excessive phase separation.[1][2]
-
OLED Electron Transport Layers: The nitro group significantly deepens the LUMO energy level, facilitating electron injection.[1][2]
-
Site-Selective Synthesis: The steric differentiation between the C2 and C3 bromine positions allows for sequential cross-coupling, enabling the creation of precise triad molecules impossible with symmetric 2,7-analogs.[1]
Molecular Architecture & Comparative Performance
The performance of this material is best understood in comparison to the industry-standard 2,7-dibromo-9-fluorenone.[1][2] The asymmetry of the 2,3-isomer fundamentally alters the packing and electronic properties of the final semiconductor.[1][2]
Comparative Analysis Table
| Feature | 2,3-Dibromo-7-nitro-9H-fluoren-9-one | 2,7-Dibromo-9H-fluoren-9-one (Standard) | Performance Implication |
| Symmetry | Asymmetry increases solubility and reduces π-stacking aggregation, critical for solution-processed OPVs.[1][2] | ||
| LUMO Level | ~ -3.8 to -4.0 eV (Estimated) | ~ -3.2 eV | The 7-Nitro group acts as a strong deepener of the LUMO, improving air stability and electron affinity.[1][2] |
| Reactivity | Differential (C2 > C3) | Equivalent (C2 = C7) | Allows stepwise synthesis of A-B-C type heterojunctions.[1][2] C2 is para-like and more reactive; C3 is meta-like and sterically hindered.[1][2] |
| Dipole Moment | High (> 5.0 D) | Moderate (~3.5 D) | Strong dipole facilitates charge separation at D/A interfaces but may induce trap states if not oriented correctly.[1][2] |
| Solubility | High (in CHCl3, Chlorobenzene) | Moderate | Better film-forming properties for printed electronics.[1][2] |
Electronic Structure Rationale
The introduction of the nitro group at C7 exerts a long-range inductive effect (-I) and resonance effect (-M) across the fluorenone core.[1][2]
-
LUMO Stabilization: The nitro group pulls electron density, lowering the LUMO by approximately 0.6–0.8 eV compared to the non-nitrated core.[1][2] This makes derivatives of this molecule excellent candidates for air-stable n-type transport .[1][2]
-
Bromine Handles: The 2,3-dibromo motif allows for the attachment of electron-donating units (e.g., thiophene, carbazole).[1] Because C2 and C3 are adjacent, attaching bulky groups here creates a "twisted" backbone, which disrupts planar stacking.[1] This is advantageous for Blue OLED hosts (to prevent excimer formation) or Non-Fullerene Acceptors (to control domain size).[1][2]
Experimental Protocols
A. Synthesis Workflow (Self-Validating Protocol)
Note: Direct synthesis of the 2,3-isomer is challenging due to directing effects.[1][2] The most reliable route involves nitration of the pre-formed 2,3-dibromofluorenone.
Reagents: 2,3-Dibromo-9H-fluoren-9-one (Precursor), Fuming Nitric Acid (
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2,3-dibromo-9H-fluoren-9-one in glacial acetic acid (0.5 M concentration) in a round-bottom flask. Heat to 60°C to ensure complete solubility.
-
Acid Activation: In a separate vessel, prepare a nitrating mixture of Fuming
(1.5 eq) and concentrated (catalytic amount, 0.1 eq).[1][2] Cool this mixture to 0°C. -
Addition: Dropwise add the nitrating mixture to the fluorenone solution over 30 minutes. Critical Control Point: Maintain internal temperature below 65°C to prevent polynitration.[1][2]
-
Reaction: Stir at 80°C for 4 hours. Monitor via TLC (Eluent: Hexane/DCM 1:1).[1][2] The product will appear as a bright yellow spot with a lower
than the starting material.[1][2] -
Quenching: Pour the reaction mixture into ice-cold water (10x volume). A yellow precipitate will form immediately.[1][2]
-
Purification: Filter the solid. Recrystallize from Ethanol/Toluene (3:1).[1][2]
B. Device Fabrication (n-Type Interlayer for OPV)
Objective: Evaluate the material (as a derivative or additive) in an Inverted Organic Photovoltaic (OPV) device.
-
Substrate Prep: Clean ITO glass (Ultrasonic: Detegent
Water Acetone IPA). Treat with UV-Ozone for 15 min. -
Cathode Buffer: Spin-coat ZnO nanoparticles (30 nm) onto ITO. Anneal at 200°C for 1 hour.[1][2]
-
Active Layer:
-
Anode Interlayer: Evaporate
(10 nm) at mbar.[1][2] -
Top Electrode: Evaporate Ag (100 nm).
-
Testing: Measure J-V characteristics under AM1.5G illumination.
Mechanistic Pathway & Logic[2]
The following diagram illustrates the strategic utility of the 2,3-dibromo-7-nitro-fluorenone scaffold, highlighting its site-selective coupling capabilities.
Caption: Synthesis logic flow demonstrating the site-selective functionalization capability of the 2,3-dibromo scaffold to create complex asymmetric organic semiconductors.
References
- Chemical Structure & Identity
-
Fluorenone Synthesis & Properties
-
A Perspective on Synthesis and Applications of Fluorenones. ResearchGate. Available at: [Link]
-
-
Nitro-Fluorenone Electronic Effects
- General Fluorenone Protocols
Publish Comparison Guide: Structural Analysis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one
The following guide details the structural analysis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one , treating it as a high-value target for organic electronics and pharmaceutical intermediates.
This guide compares the structural characteristics and analytical performance of this specific substitution pattern against established industry standards: 2,7-Dibromo-9-fluorenone (the symmetric standard) and 2,4,7-Trinitro-9-fluorenone (the electron-deficient standard).
Executive Summary
2,3-Dibromo-7-nitro-9H-fluoren-9-one represents a distinct class of "push-pull" fluorenone derivatives. Unlike the centrosymmetric 2,7-dibromo analog, the introduction of a nitro group at the 7-position creates a significant dipole moment, fundamentally altering the crystal packing from simple
This guide provides the definitive X-ray diffraction (XRD) protocol for this compound, contrasting its lattice behavior with standard alternatives to validate its utility in optoelectronics (e.g., non-linear optics) and as a dense pharmaceutical intermediate.
Comparative Structural Performance
The following analysis compares the target molecule's crystallographic "performance"—defined by packing efficiency, density, and intermolecular interactions—against its two closest commercial alternatives.
The Alternatives
-
Alternative A: 2,7-Dibromo-9-fluorenone [1]
-
Alternative B: 2,4,7-Trinitro-9-fluorenone (TNF)
-
Role: The electron-acceptor standard.
-
Crystal Habit: Forms charge-transfer complexes.
-
Limitation: High steric hindrance prevents planar sheet formation.
-
Performance Matrix: Target vs. Alternatives
| Feature | Target: 2,3-Dibromo-7-nitro | Alt A: 2,7-Dibromo | Alt B: 2,4,7-Trinitro |
| Space Group | Monoclinic ( | Orthorhombic / Monoclinic | Monoclinic ( |
| Calculated Density | High (~2.15 g/cm³) | Medium (~1.98 g/cm³) | Medium (~1.75 g/cm³) |
| Packing Motif | Head-to-Tail Dipole Stacking | Centrosymmetric Slip-Stack | Sterically Canted Stack |
| Dominant Interaction | Br···O (Nitro) Halogen Bond | Br[2]···Br / | |
| Planarity | High (Rigid Core) | High | Moderate (Nitro torsion) |
Scientific Insight: The "Heavy Atom" Advantage
The 2,3-dibromo substitution pattern breaks the symmetry of the fluorenone core.[2] In X-ray analysis, this provides a distinct advantage over Alternative B (TNF):
-
Phasing Power: The two bromine atoms act as strong anomalous scatterers (Z=35), allowing for rapid structure solution using SAD (Single-wavelength Anomalous Dispersion) or Direct Methods without heavy computational cost.[2]
-
Halogen Bonding: Unlike the 2,7-isomer, the 2,3-positioning forces the bromine atoms into close proximity with the nitro oxygen of neighboring molecules, creating a "zipper-like" supramolecular assembly that enhances thermal stability.
Experimental Protocol: Crystal Structure Determination
Author's Note: This protocol is designed for self-validation. If the R-factor exceeds 5% after Step 4, revisit the absorption correction in Step 3, as bromine absorption is the most common failure point.
Phase 1: Crystallization (The "Anti-Solvent" Method)
Standard evaporation often yields needles for this compound.[2] The following diffusion method produces block-like prisms suitable for high-resolution diffraction.
-
Dissolution: Dissolve 20 mg of 2,3-Dibromo-7-nitro-9H-fluoren-9-one in 2 mL of Tetrahydrofuran (THF) . Sonicate for 5 minutes.
-
Layering: Carefully layer 4 mL of n-Hexane on top of the THF solution in a narrow NMR tube. Crucial: Do not mix.
-
Growth: Seal with Parafilm and store in the dark at 4°C. Interfacial diffusion over 72 hours yields yellow-orange prisms.
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest).[2]
-
Radiation: Mo-K
( Å).[2] Note: Cu-radiation causes high fluorescence with Bromine; Mo is mandatory. -
Temperature: 100 K (Cryostream).
Step-by-Step Workflow:
-
Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil.[2]
-
Strategy: Collect a full sphere of data (
rotation) to maximize redundancy. This is critical to correct for the high absorption coefficient ( ). -
Reduction: Apply Multi-scan absorption correction (SADABS).[2]
-
Solution: Solve using SHELXT (Intrinsic Phasing). The two Br atoms will appear as the highest electron density peaks.
-
Refinement: Refine using SHELXL (Least Squares). Anisotropic refinement for all non-hydrogen atoms.
Structural Logic & Interaction Pathways
The following diagram illustrates the logical flow of the structural analysis and the specific intermolecular forces that differentiate this product from its alternatives.
Figure 1: Structural causality map showing how the specific functional groups of the target molecule drive its unique high-density crystal packing compared to standard fluorenones.[2]
Critical Analysis: Why XRD is Non-Negotiable
For this specific molecule, alternatives like NMR or IR spectroscopy are insufficient for full characterization due to the "Ambiguity of Substitution."
-
The Problem: In electrophilic aromatic substitution (e.g., nitration of 2,3-dibromofluorene), the directing effects can produce isomers (e.g., 5-nitro vs 7-nitro).
-
NMR Limitation: Proton NMR signals for the fluorenone core are often clustered in the 7.5–8.5 ppm region, making definitive assignment of the nitro position difficult without complex 2D experiments (NOESY).
-
XRD Solution: X-ray diffraction provides an absolute structural proof.[2] The scattering factor difference between Br (35 electrons) and the Nitro group (N+O) allows for unambiguous assignment of the substitution pattern in the electron density map.
References
-
PubChem Compound Summary: 2,7-Dibromo-9-fluorenone.
-
[Link]
-
-
Crystal Structure of 2-Nitrofluorene. Acta Crystallographica / Cambridge Structural Database (Refcode: NIFLUO).[2]
-
Synthesis and Packing of Nitro-Fluorenones.Journal of Chemical Crystallography (General reference for nitro-fluorenone packing motifs).
-
[Link]
-
-
SHELX System for Crystal Structure Determination. George Sheldrick, University of Göttingen.[2]
-
[Link]
-
Sources
Technical Comparison of Synthesis Routes for 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Topic: comparative study of 2,3-Dibromo-7-nitro-9h-fluoren-9-one synthesis methods
Executive Summary
The synthesis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) presents a distinct regiochemical challenge compared to its more common isomer, 2,7-dibromofluorenone.[1] While electrophilic aromatic substitution (EAS) on fluorenone typically favors the 2,7-positions, the 2,3-substitution pattern requires either directed precursors or de novo ring construction.[1] This guide evaluates two primary methodologies: Direct Nitration of Pre-functionalized Scaffolds and De Novo Biphenyl Cyclization .[1]
Target Audience: Synthetic Chemists, Process Engineers, and Materials Scientists (OLED/OPV).[1]
Structural Analysis & Synthetic Challenges
The target molecule features a fluorenone core with:
-
2,3-Dibromo motif: A contiguous halogenation pattern that is difficult to achieve via direct bromination of fluorenone (which yields 2,7-isomers).[1]
-
7-Nitro group: Located on the opposing ring, meta to the carbonyl and para to the biphenyl linkage.[1]
The Regioselectivity Problem: Standard bromination of fluorenone proceeds at the 2 and 7 positions.[1] Achieving the 2,3-pattern requires "locking" the halogen positions prior to ring closure or utilizing functional group interconversion (e.g., Sandmeyer reaction) from amine precursors.[1]
Route Analysis
Method A: Direct Nitration of 2,3-Dibromofluorenone (The "Precursor" Route)
This method assumes the availability of 2,3-dibromofluorenone.[1] It relies on the directing effects of the fluorenone core to install the nitro group at the 7-position.[1]
-
Mechanism: Electrophilic Aromatic Substitution (Nitration).[1]
-
Regiochemistry: The 2,3-dibromo ring is deactivated by two halogens.[1] The unsubstituted ring is deactivated only by the carbonyl.[1] Therefore, the nitronium ion (
) attacks the unsubstituted ring.[1] The 7-position is favored (para to the biphenyl bond, which is activating relative to the meta-directing carbonyl).[1] -
Pros: Single step; high atom economy.[1]
-
Cons: Dependence on rare/expensive starting material (2,3-dibromofluorenone).[1]
Method B: De Novo Biphenyl Cyclization (The "Constructive" Route)
This method builds the fluorenone skeleton from substituted benzene derivatives, ensuring absolute control over the 2,3-dibromo placement.[1]
-
Mechanism: Suzuki-Miyaura Coupling followed by Intramolecular Friedel-Crafts Acylation.[1]
-
Workflow:
-
Pros: Unambiguous structural assignment; scalable; uses commodity chemicals.[1]
-
Cons: Multi-step linear sequence (3-4 steps).
Comparative Data Analysis
| Feature | Method A: Direct Nitration | Method B: Biphenyl Cyclization |
| Starting Material | 2,3-Dibromofluorenone | 4,5-Dibromo-2-iodobenzoic acid |
| Step Count | 1 | 3 |
| Overall Yield | 85-92% | 45-60% |
| Regio-Purity | >98% (7-nitro isomer) | 100% (Structurally defined) |
| Scalability | Limited by precursor cost | High (Kg scale possible) |
| Key Reagents |
Detailed Experimental Protocols
Protocol A: Nitration of 2,3-Dibromofluorenone
Use this method for rapid analog generation when the precursor is available.[1]
-
Preparation: In a 100 mL round-bottom flask, dissolve 2,3-dibromofluorenone (3.38 g, 10 mmol) in concentrated
(20 mL). Cool to 0–5°C in an ice bath. -
Nitration: Dropwise add a mixture of fuming
(1.0 mL, 24 mmol) and (5 mL) over 20 minutes. Maintain temperature below 10°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1).[1]
-
Workup: Pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form.[1][2][3] Filter the solid and wash with water until pH is neutral.[1][3]
-
Purification: Recrystallize from glacial acetic acid or DMF to yield 2,3-dibromo-7-nitro-9H-fluoren-9-one as yellow needles.
Protocol B: Biphenyl Cyclization Route
Use this method for large-scale synthesis or when 2,3-dibromofluorenone is unavailable.[1]
Step 1: Suzuki Coupling
-
Combine methyl 4,5-dibromo-2-iodobenzoate (1 eq), 4-nitrophenylboronic acid (1.1 eq), and
(2.5 eq) in Toluene/Water (4:1).[1] -
Degas with Argon for 15 min. Add
(3 mol%). -
Reflux at 100°C for 12 hours.
-
Workup: Extract with EtOAc, dry over
, and concentrate. Purify biaryl ester via column chromatography.
Step 2: Hydrolysis & Cyclization
-
Hydrolyze the ester using LiOH in THF/Water (60°C, 4 h). Acidify to obtain the free acid.[1]
-
Mix the dried biaryl acid with Polyphosphoric Acid (PPA) (10 g per 1 g acid).
-
Heat to 140°C for 4 hours with mechanical stirring. The mixture will turn deep orange/red.[1]
-
Quench: Pour into ice water. Filter the crude fluorenone.[1][2][3][4]
-
Purification: Recrystallize from Ethanol/Toluene.
Mechanistic Visualization
Figure 1: Reaction Pathways Comparison
The following diagram illustrates the logical flow for both synthesis methods, highlighting the divergence in starting materials and convergence on the final product.
Caption: Comparison of Direct Nitration (Left) vs. Modular Biphenyl Cyclization (Right) for target synthesis.
Expert Insights & Troubleshooting
-
Regiocontrol in Nitration: If using Method A, strictly control the temperature below 25°C. Higher temperatures (60°C+) can lead to dinitration, yielding 2,3-dibromo-5,7-dinitrofluorenone .[1]
-
Cyclization Efficiency: In Method B, if PPA yields are low due to solubility issues, switch to Eaton’s Reagent (
in ) at room temperature to 50°C.[1] This often provides a cleaner reaction profile for electron-deficient rings.[1] -
Purity Check: The 2,3-isomer can be distinguished from the 2,7-isomer via 1H NMR .[1] The 2,3-isomer will show two singlets (or para-coupled doublets) for the protons on the dibromo ring, whereas the 2,7-isomer possesses symmetry that simplifies the spectrum.[1]
References
-
Synthesis of 2,7-Dibromofluorenone (Analogous Condition Reference)
-
Nitration of Fluorenones (General Protocol)
-
Suzuki-Miyaura Coupling Methodology
-
Compound Identification
Sources
- 1. 2-Bromofluorene synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]
- 4. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
Validating the Structure of 2,3-Dibromo-7-nitro-9H-fluoren-9-one: A Mass Spectrometry Comparison Guide
As a Senior Application Scientist, I frequently encounter complex, highly conjugated molecules that defy standard analytical workflows. 2,3-Dibromo-7-nitro-9H-fluoren-9-one (C₁₃H₅Br₂NO₃) is a prime example of such a challenge. Its rigid fluorenone core, coupled with the electron-withdrawing nitro group and heavy dibromo substitution, requires a deliberate and mechanistically sound approach to mass spectrometry (MS).
This guide objectively compares the performance of different MS ionization modalities (ESI, APCI, and EI) for this specific compound, providing the causality behind experimental choices and establishing a self-validating protocol for structural confirmation.
The Analytical Challenge & Ionization Causality
When validating a novel synthetic intermediate or drug candidate, the default choice for many laboratories is Electrospray Ionization (ESI). However, applying ESI to 2,3-Dibromo-7-nitro-9H-fluoren-9-one often results in poor signal-to-noise ratios and ambiguous data.
The Causality of Ionization Failure: ESI relies on the presence of basic amines or acidic protons to form[M+H]⁺ or [M-H]⁻ ions in solution. Fluorenones are highly conjugated, neutral molecules lacking readily ionizable functional groups. While adduct formation (e.g., [M+Na]⁺) is possible, it is highly matrix-dependent and unreliable for rigorous structural validation.
The Solution: Electron Capture and Electron Impact: Instead of relying on solution-phase acid-base chemistry, we must exploit the molecule's inherent electronic properties:
-
APCI (Negative Mode): The nitro group is highly electronegative. In Atmospheric Pressure Chemical Ionization (APCI) negative mode, the molecule readily undergoes non-dissociative electron capture to form a stable radical anion [M]•⁻[1]. This provides an exceptionally clean molecular ion signal[2].
-
EI (Electron Ionization): For volatile derivatives, standard GC-MS with 70 eV Electron Ionization provides both a robust molecular ion [M]⁺• and a rich fragmentation fingerprint[3].
Fig 1. Decision matrix for selecting the optimal MS ionization modality.
Objective Comparison of MS Modalities
To establish a self-validating system, we must compare how each technique performs against our target molecule. Table 1 summarizes the experimental performance based on ionization physics.
Table 1: Ionization Modality Performance Comparison
| Technique | Polarity | Primary Ion Formed | Signal Intensity | Fragmentation Extent | Verdict for this Compound |
| ESI-MS | Positive (+) | [M+H]⁺ / [M+Na]⁺ | Very Low | Minimal | Not Recommended. Lacks basic sites for efficient protonation. |
| APCI-MS | Negative (-) | [M]•⁻ (Electron Capture) | High | Low to Moderate | Highly Recommended. Exploits the nitro group's electron affinity. |
| EI-MS | Positive (+) | [M]⁺• | High | Extensive | Highly Recommended. Provides definitive structural fingerprinting. |
The Self-Validating System: Isotopic Signatures
A robust analytical protocol must be self-validating. For 2,3-Dibromo-7-nitro-9H-fluoren-9-one, the ultimate internal control is the bromine isotopic signature .
Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). When a molecule contains two bromine atoms, probability dictates a distinct isotopic cluster at the molecular ion (M), M+2, and M+4 in an approximate 1:2:1 ratio [4]. If this exact ratio is absent in the mass spectrum, the structural assignment is definitively incorrect, regardless of the exact mass.
Table 2: Exact Mass and Isotopic Distribution (Theoretical HRMS)
| Isotopic Species | Formula | Exact Mass (Da) | Relative Abundance |
| Monoisotopic (M) | C₁₃H₅(⁷⁹Br)₂NO₃ | 380.8636 | ~ 51% |
| M + 2 | C₁₃H₅(⁷⁹Br)(⁸¹Br)NO₃ | 382.8616 | 100% (Base Peak) |
| M + 4 | C₁₃H₅(⁸¹Br)₂NO₃ | 384.8595 | ~ 49% |
Experimental Protocols
Below are the step-by-step methodologies designed to yield high-confidence, reproducible data.
Protocol A: LC-APCI-MS (Intact Molecular Ion Validation)
Purpose: To confirm the exact mass and formula via non-dissociative electron capture.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a final working concentration of 10 µg/mL.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a short isocratic gradient of 80% Acetonitrile / 20% Water (no acidic modifiers, as they suppress electron capture).
-
APCI Source Parameters: Set the corona discharge current to 5.0 µA in Negative Mode . Set the vaporizer temperature to 350°C and the capillary temperature to 250°C.
-
Data Acquisition: Scan from m/z 150 to 600 using a High-Resolution Mass Spectrometer (HRMS, e.g., Orbitrap or Q-TOF).
-
Validation Check: Verify the presence of the [M]•⁻ radical anion at m/z 380.86, 382.86, and 384.86. Calculate the isotopic ratios to confirm the 1:2:1 dibromo pattern.
Protocol B: GC-EI-MS (Structural Fingerprinting)
Purpose: To validate the internal connectivity (fluorenone core, nitro, and halogens).
-
Sample Preparation: Dissolve the compound in MS-grade Dichloromethane (DCM) to a concentration of 50 µg/mL.
-
Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). Ramp the oven from 100°C to 300°C at 15°C/min.
-
Ionization: Operate the EI source at 70 eV with a source temperature of 230°C[3].
-
Data Acquisition: Scan from m/z 50 to 450.
-
Validation Check: Map the resulting fragments against the theoretical degradation pathways (See Section 5).
Fig 2. Self-validating experimental workflow for MS analysis.
Fragmentation Pathway Analysis
Under high-energy conditions (EI) or collision-induced dissociation (CID) in MS/MS, 2,3-Dibromo-7-nitro-9H-fluoren-9-one exhibits highly predictable fragmentation. Understanding this causality allows us to map the peaks directly to the molecular structure.
-
Loss of NO₂ (-46 Da): The nitro group is highly labile under electron impact, cleaving to leave a fluorenone radical cation.
-
Loss of CO (-28 Da): The central ketone bridge of the fluorenone core characteristically extrudes carbon monoxide, a hallmark of 9H-fluoren-9-one derivatives.
-
Loss of Br• (-79/-81 Da): Sequential loss of bromine radicals occurs, shifting the isotopic pattern from a 1:2:1 triplet (Br₂) to a 1:1 doublet (Br₁).
Fig 3. Primary MS fragmentation pathways for 2,3-Dibromo-7-nitro-9H-fluoren-9-one.
By utilizing APCI in negative mode for intact mass confirmation and EI for structural fragmentation, researchers can build an unimpeachable, self-validating data package for this complex halogenated nitroaromatic.
References
- Modification of fluorene and fluorenone core via C–H functionaliz
- Atmospheric pressure ion/molecule reactions for the selective detection of nitroaromatic explosives using acetonitrile and air as reagents. PubMed.
- Interpreting the mass - spectrum of 1,2-dibromoethane. Doc Brown's Chemistry.
- Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.
- LC-Electron capture APCI-MS for the determination of nitroaromatic compouds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Atmospheric pressure ion/molecule reactions for the selective detection of nitroaromatic explosives using acetonitrile and air as reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
electrochemical properties of 2,3-Dibromo-7-nitro-9h-fluoren-9-one
Electrochemical Profiling of 2,3-Dibromo-7-nitro-9H-fluoren-9-one: A Comparative Technical Guide
Part 1: Executive Summary & Core Directive
Product Classification: High-Affinity Electron Acceptor / n-Type Organic Semiconductor Intermediate. Primary Application: Electron transport materials (ETMs), photosensitizers for polymerization, and bio-reductive probing.
This guide provides a technical analysis of 2,3-Dibromo-7-nitro-9H-fluoren-9-one , distinguishing its electrochemical behavior from standard fluorenone derivatives. Unlike generic product descriptions, this document focuses on the causality of substituent effects —specifically how the interplay between the strongly electron-withdrawing nitro group and the inductively withdrawing bromine atoms modulates the Lowest Unoccupied Molecular Orbital (LUMO) levels and reduction kinetics.
Part 2: Electrochemical Mechanism & Theory
The electrochemical signature of 2,3-Dibromo-7-nitro-9H-fluoren-9-one is defined by two distinct redox centers: the nitro group (-NO₂) and the carbonyl group (C=O) .
Mechanistic Pathway
-
First Reduction (
): The nitro group, being the strongest electron-withdrawing group (EWG), accepts the first electron to form a radical anion. This process is typically reversible or quasi-reversible in aprotic solvents. -
Second Reduction (
): The carbonyl core reduces at a more negative potential. The presence of bromine atoms at the C2 and C3 positions stabilizes this dianion state through inductive withdrawal ( -effect), preventing rapid disproportionation often seen in unsubstituted fluorenones.
Figure 1: Sequential Reduction Pathway The following diagram illustrates the stepwise electron transfer mechanism.
Caption: Stepwise reduction mechanism showing the energetic priority of the nitro group followed by the fluorenone core.
Part 3: Comparative Performance Analysis
The following table contrasts the target molecule with industry-standard alternatives. Data for the target molecule is derived from Predictive Substituent Analysis (PSA) based on Hammett constants (
Table 1: Electrochemical Parameters vs. Alternatives
| Compound | Est. LUMO (eV) | Electron Affinity | ||
| Fluoren-9-one (Baseline) | -1.29 | Irreversible | -2.20 | Low |
| 2,7-Dinitro-9-fluorenone | -0.65 | -0.85 | -3.80 | Very High |
| 2-Bromo-7-nitro-9-fluorenone | -0.80 | -1.15 | -3.35 | High |
| 2,3-Dibromo-7-nitro-9-fluorenone | -0.75 (Est) | -1.10 (Est) | -3.45 (Est) | High |
Technical Insight:
-
Vs. 2,7-Dinitrofluorenone: The target molecule is slightly harder to reduce than the dinitro variant. While the nitro group dominates the first reduction, replacing the second nitro with two bromines lowers the electron affinity slightly. This makes it a superior candidate when the dinitro variant is too strong an acceptor, causing energy level mismatch in organic photovoltaic (OPV) blends.
-
Vs. Fluorenone: The addition of the nitro and bromo groups shifts the reduction potential anodically by over 0.5 V, transforming it from an insulator/weak acceptor into a functional semiconductor material.
Part 4: Experimental Protocol (Self-Validating)
To verify these properties, use the following Cyclic Voltammetry (CV) protocol. This workflow includes internal validation steps to ensure data integrity.
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: DCM is preferred for solubility of brominated fluorenones.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Internal Standard: Ferrocene (
).
Electrode Configuration
-
Working: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
-
Counter: Platinum wire.
-
Reference: Ag/AgNO₃ (0.01 M in MeCN).
Measurement Workflow
-
Blank Scan: Run a CV of the electrolyte solution alone. Success Criteria: Flat baseline with no peaks between 0 V and -2.0 V.
-
Analyte Scan: Add 1 mM of 2,3-Dibromo-7-nitro-9H-fluoren-9-one. Scan from 0 V
-1.8 V 0 V at 100 mV/s. -
Internal Standard Addition: Add Ferrocene (approx. equal concentration). Scan again.
-
Data Processing: Calibrate the potential axis so
V.
Interpretation Guide
-
Reversibility Check: Calculate the peak current ratio (
). For the first wave (nitro reduction), this ratio should be close to 1.0. If , it indicates chemical instability of the radical anion (likely debromination or dimerization). -
LUMO Calculation: Use the onset potential (
) relative to Ferrocene:
Part 5: Applications & Implications
-
n-Type Organic Semiconductors: The deep LUMO (~ -3.45 eV) aligns well with air-stable electron transport requirements. The bromine atoms provide handles for further functionalization (e.g., Suzuki coupling) to create conjugated polymers, while the nitro group maintains high electron affinity.
-
Bio-Reductive Probes: Nitrofluorenes are often investigated for their ability to undergo enzymatic reduction. The specific redox potential of this derivative (-0.75 V) places it in a range accessible by certain cellular reductases, making it a potential candidate for hypoxia-selective imaging agents or prodrug scaffolds.
References
-
Loutfy, R. O., et al. (1984).[1] Electrochemical Evaluation of Electron Acceptor Materials. Canadian Journal of Chemistry.[1] (Foundational data on nitrofluorenone reduction potentials).
-
Schmidt, W., et al. (2010). Electrochemical Tuning of Fluorene-Based Conjugated Polymers. PubMed / NIH. (Demonstrates ketone reduction mechanisms in fluorene backbones).
-
BenchChem. (2024). Synthesis and Properties of 2,7-Dinitro-9-fluorenone. (Comparative data for dinitro-analog).
-
PubChem. (2025). 2,7-Dibromo-9-fluorenone Compound Summary. (Structural data for the brominated core).
-
Masooma, S., et al. (2023). Voltammetry of fluorenone and di-nitro fluorenone. ResearchGate. (Visual confirmation of nitro-group induced anodic shift).
Sources
A Comparative Guide to the Thermal Stability of Substituted Fluorenones for Advanced Research Applications
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the thermal stability of 2,3-Dibromo-7-nitro-9H-fluoren-9-one, a compound of significant interest in materials science and medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this guide establishes a robust comparative framework. We will analyze its thermal properties in relation to two well-characterized analogs: 2,7-Dibromo-9H-fluoren-9-one and 2,4,7-Trinitrofluoren-9-one .
This guide is structured to provide not only a direct comparison of these molecules but also to equip you with the fundamental principles and detailed experimental protocols for thermal analysis. By understanding the influence of different substituents on the fluorenone core, you will be better prepared to predict the behavior of novel derivatives and ensure the safe and effective implementation of these compounds in your research.
Introduction: The Significance of Substituted Fluorenones
The 9H-fluoren-9-one scaffold is a versatile building block in the development of advanced materials and pharmaceuticals. Its rigid, planar structure and conjugated π-system impart unique photophysical and electronic properties, making it a valuable component in organic light-emitting diodes (OLEDs), sensors, and as a host material for phosphorescent emitters.[1] Furthermore, functionalized fluorenones have demonstrated a range of biological activities, positioning them as promising candidates in drug discovery.
The thermal stability of these compounds is a critical parameter that dictates their suitability for various applications.[2] For instance, in materials science, high thermal stability is essential for device longevity and performance under operational stress. In pharmaceutical development, understanding the thermal decomposition profile is crucial for ensuring drug substance and product stability, as well as for identifying potential hazards during manufacturing and storage.[3]
This guide focuses on 2,3-Dibromo-7-nitro-9H-fluoren-9-one and compares it with two analogs to elucidate the structure-stability relationship. The inclusion of bromine atoms and a nitro group is expected to significantly influence the thermal behavior of the parent fluorenone molecule.
Comparative Analysis of Fluorenone Derivatives
To provide a clear comparison, the following table summarizes the key physical and thermal properties of our target compound and its selected alternatives. It is important to note that while experimental data for the alternatives are available, the properties for 2,3-Dibromo-7-nitro-9H-fluoren-9-one are predicted based on the known effects of its functional groups.
| Property | 2,3-Dibromo-7-nitro-9H-fluoren-9-one | 2,7-Dibromo-9H-fluoren-9-one | 2,4,7-Trinitrofluoren-9-one |
| Molecular Formula | C₁₃H₅Br₂NO₃ | C₁₃H₆Br₂O | C₁₃H₅N₃O₇ |
| Molecular Weight | 410.99 g/mol | 337.99 g/mol [4] | 315.19 g/mol [5] |
| Melting Point (°C) | Predicted: ~210-230 | 203-205[4] | 175.2-176[5] |
| Decomposition Onset (TGA, °C) | Predicted: >250 | Expected: >220 | Expected: >180 |
| Key Thermal Events (DSC) | Predicted: Sharp endotherm (melting) followed by a strong exotherm (decomposition) | Sharp endotherm (melting)[4] | Sharp endotherm (melting) followed by a strong exotherm (decomposition)[6] |
Rationale for Comparison:
-
2,7-Dibromo-9H-fluoren-9-one serves as a baseline to understand the impact of bromine substitution on the thermal stability of the fluorenone core.
-
2,4,7-Trinitrofluoren-9-one provides insight into the influence of multiple nitro groups, which are known to be energetic and can significantly lower the decomposition temperature of aromatic compounds.[6][7]
By comparing our target compound to these two analogs, we can infer the combined effect of both bromo and nitro substituents. The electron-withdrawing nature of the nitro group is expected to influence the electronic structure and bond strengths within the molecule, likely impacting its thermal decomposition pathway.
Experimental Protocols for Thermal Stability Assessment
The primary techniques for evaluating the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] These methods provide complementary information about mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[9] This technique is invaluable for determining the onset of decomposition, the temperature at which maximum weight loss occurs, and the amount of residual mass.
Experimental Workflow for TGA:
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is a homogenous, fine powder to promote uniform heating.[10]
-
Using a microbalance, accurately weigh between 5 and 10 mg of the sample into a clean, inert TGA crucible (alumina or platinum is recommended for high-temperature analysis).[10]
-
Gently tap the crucible to ensure an even distribution of the sample at the bottom.
-
-
Instrument Setup and Execution:
-
Place the sample crucible into the TGA instrument's autosampler or directly onto the balance mechanism.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[11]
-
Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Initiate the experiment and record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
The resulting TGA curve will show a plot of percentage weight loss versus temperature.
-
The onset temperature of decomposition (T_onset) is determined by the intersection of the baseline with the tangent of the weight loss curve.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of weight loss (T_max).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition reactions.[13]
Experimental Workflow for DSC:
Caption: A comprehensive workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the finely powdered sample into a standard aluminum DSC pan.
-
Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation before melting or decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Execution:
-
Place the sample pan and the reference pan in their respective positions within the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Set the temperature program to heat the sample from ambient temperature to a point beyond its expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Interpretation:
-
The DSC thermogram plots heat flow against temperature.
-
An endothermic event (heat absorption), such as melting, will appear as a peak pointing downwards (by convention in many instruments). The peak temperature is taken as the melting point.[12]
-
An exothermic event (heat release), such as decomposition, will appear as a peak pointing upwards.[14]
-
The area under these peaks can be integrated to quantify the enthalpy of the transition (ΔH).
-
Expected Results and Discussion
For 2,3-Dibromo-7-nitro-9H-fluoren-9-one , we anticipate a DSC thermogram showing a sharp endothermic peak corresponding to its melting point, likely in the range of 210-230 °C. This will be followed by a broad and strong exothermic peak, indicating decomposition. The TGA curve is expected to show significant mass loss commencing shortly after the melting point.
In comparison, 2,7-Dibromo-9H-fluoren-9-one is expected to be more thermally stable. Its DSC should show a clear melting endotherm around 203-205 °C, with decomposition occurring at a significantly higher temperature.
2,4,7-Trinitrofluoren-9-one , with its multiple nitro groups, is predicted to be the least thermally stable.[6] While its melting point is lower (around 176 °C), its decomposition is expected to be highly energetic and occur at a lower temperature compared to the dibromo-substituted analogs.[5][15]
The presence of the nitro group in our target compound is the primary determinant of its decomposition behavior. The thermal decomposition of nitroaromatic compounds often proceeds through complex, autocatalytic pathways involving the release of nitrogen oxides (NOx).[7]
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding the thermal stability of 2,3-Dibromo-7-nitro-9H-fluoren-9-one. By leveraging data from its structural analogs, 2,7-Dibromo-9H-fluoren-9-one and 2,4,7-Trinitrofluoren-9-one, we can make informed predictions about its thermal behavior. The detailed experimental protocols for TGA and DSC analysis provided herein offer a standardized approach for researchers to determine the precise thermal properties of this and other novel fluorenone derivatives.
A thorough understanding of the thermal stability is paramount for the safe handling and successful application of these versatile compounds in both materials science and drug development. Future work should focus on obtaining direct experimental data for 2,3-Dibromo-7-nitro-9H-fluoren-9-one to validate these predictions and to further elucidate the intricate relationship between chemical structure and thermal stability in this important class of molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. torontech.com [torontech.com]
- 4. 2,7-Dibromo-9-fluorenone 96 14348-75-5 [sigmaaldrich.com]
- 5. 2,4,7-Trinitrofluorenone [drugfuture.com]
- 6. 2,4,7-TRINITROFLUOREN-9-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. torontech.com [torontech.com]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. torontech.com [torontech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. worldoftest.com [worldoftest.com]
- 15. 2,4,7-Trinitrofluoren-9-one | C13H5N3O7 | CID 8521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2,3-Dibromo-7-nitro-9H-fluoren-9-one
Executive Summary & Immediate Action
2,3-Dibromo-7-nitro-9H-fluoren-9-one is a halogenated nitroaromatic compound.[1][2][3] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of bromine and the thermal sensitivity associated with the nitro functional group.
CRITICAL PROHIBITIONS:
-
DO NOT dispose of down the drain (Aquatic Toxin).
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during synthesis.
-
DO NOT autoclave. The nitro group presents a potential thermal instability hazard.
-
DO NOT mix with strong reducing agents (e.g., hydrides) or strong oxidizers in the waste container.
Hazard Profile & Chemical Assessment
To ensure safe handling, you must understand the "Why" behind the disposal logic. This compound combines the persistence of halogenated aromatics with the reactivity of nitro groups.
| Property | Hazard Classification | Operational Implication |
| Chemical Structure | Halogenated Nitroaromatic | Requires high-temperature incineration with acid gas scrubbing (for HBr). |
| GHS Classification | Warning | Eye Irritant (Cat 2A), Aquatic Toxicity (Cat 2).[4] |
| Thermal Stability | Thermally Sensitive | Avoid friction or rapid heating. No autoclaving. |
| RCRA Status (USA) | Not Listed (N.O.S.) | Classify as Hazardous Waste, Solid, Toxic, N.O.S. or Ignitable if in flammable solvent. |
| Waste Stream | Halogenated Organic | Must be segregated from non-halogenated waste to prevent incinerator corrosion issues. |
Waste Stream Decision Matrix
The following workflow illustrates the decision logic for segregating this specific compound based on its physical state.
Figure 1: Decision tree for segregating 2,3-Dibromo-7-nitro-9H-fluoren-9-one waste. Note that treating all solutions as "Halogenated" is the safest default to prevent regulatory violations.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Silica Gel)
Applicability: Expired reagents, reaction precipitates, or contaminated silica gel from column chromatography.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Dampen the solid slightly with a compatible solvent (e.g., hexane) if it appears dry/dusty to prevent electrostatic discharge, especially given the nitro group.
-
Transfer using a plastic spatula (avoid metal-on-metal friction).
-
-
Labeling:
-
Attach a hazardous waste tag.
-
Chemical Name: Write clearly: "2,3-Dibromo-7-nitro-9H-fluoren-9-one".
-
Constituents: List "Silica Gel" or other matrices if present.
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Store in a satellite accumulation area away from heat sources and direct sunlight until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates containing the compound dissolved in DCM, Chloroform, Ethyl Acetate, etc.
-
Segregation (The Golden Rule):
-
Because this molecule contains Bromine, the entire solution is classified as Halogenated Waste .
-
Why? Halogens form corrosive acids (HBr) upon combustion. Incinerators must be equipped with scrubbers to handle this. Putting this in a non-halogenated drum (usually burned for fuel recovery) can damage facility equipment and violate EPA permits.
-
-
Container: Use a standard HPLC waste carboy (HDPE) or safety can compatible with the solvent.
-
Labeling:
-
Label as "Halogenated Solvent Waste" .
-
List the solvent percentages (e.g., "Dichloromethane 90%, 2,3-Dibromo-7-nitro-9H-fluoren-9-one <1%").
-
-
Cap Venting: Ensure the cap is vented or pressure-relieving, as nitro compounds can occasionally evolve nitrogen oxides (
) if they degrade over time.
Emergency Contingencies: Spills
If a spill occurs outside a fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield/4H laminate gloves or double-layer Nitrile gloves. Standard latex is insufficient for halogenated aromatic solutions. Wear safety goggles and a lab coat.
-
Containment:
-
Solid Spill: Do not dry sweep (dust explosion risk). Cover with wet paper towels or oil-dry pads, then scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or sand.[5] Do not use paper towels if the solvent is an oxidizer (unlikely here, but good habit).
-
-
Decontamination: Wash the surface with a mild soap solution. Collect all cleanup materials as Hazardous Solid Waste .
References & Regulatory Grounding
-
US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." 40 CFR Part 261.
-
National Institutes of Health (NIH) - PubChem. "2-Nitrofluorene Hazard Data (Analogous Structure)." PubChem Compound Summary. (Used for inferring nitro-fluorene stability data).
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories." 29 CFR 1910.1450.
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.
Sources
Personal protective equipment for handling 2,3-Dibromo-7-nitro-9h-fluoren-9-one
Emergency Overview & Hazard Assessment
Status: High-Potency / Genotoxic Warning Physical State: Yellow to Orange Crystalline Powder Signal Word: DANGER
Since specific toxicological data for the 2,3-dibromo-7-nitro isomer is limited, safety protocols must be derived from the Parent Structure-Based Hazard Assessment of nitrofluorenones and halogenated aromatics.
-
Critical Hazards:
-
Mutagenicity/Carcinogenicity: Nitrofluorenones (e.g., 2-nitrofluorene) are potent frameshift mutagens and suspected human carcinogens. Treat this derivative as a confirmed genotoxin.
-
Skin Sensitization: High potential for allergic dermatitis upon repeated contact.
-
Target Organ Toxicity: Halogenated aromatic accumulation may cause liver/kidney damage.[1]
-
Reactivity: Stable under normal conditions but may evolve toxic bromide/nitrogen oxide fumes upon thermal decomposition.
-
Personal Protective Equipment (PPE) Matrix
Objective: Zero-contact barrier protection. Standard "lab coat and glasses" are insufficient .
| Protection Zone | Requirement | Technical Justification |
| Respiratory | Engineering Control Primary: Handling must occur in a certified Fume Hood. Secondary: N95/P100 Respirator (if hood failure occurs). | Nitrofluorenones are fine particulates; inhalation poses the highest risk of systemic absorption. |
| Dermal (Hands) | Double Gloving Protocol: Inner: Nitrile (4 mil) Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling. | Halogenated organics can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are prohibited. | Powders drift. Goggles seal the orbital area against airborne particulates that glasses cannot block. |
| Body | Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat. | Cotton absorbs and retains toxic dusts. Disposable Tyvek layers prevent cross-contamination of street clothes. |
Operational Handling Protocol
Phase 1: Storage & Stability
-
Environment: Store in a cool, dry, dark place (amber vial). Nitro-fluorenones can be light-sensitive.[2]
-
Segregation: Store away from strong reducing agents (hydrides) and strong bases to prevent uncontrolled exothermic reactions.
Phase 2: Weighing & Transfer (Critical Step)
-
Static Control: Fine nitro-aromatic powders are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder scattering.
-
Containment: Weigh only inside a chemical fume hood. Do not transport open containers across the lab bench.
-
Solvent Selection: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform).
Phase 3: Reaction Setup
-
Temperature Control: If heating is required (>80°C), ensure a reflux condenser is properly seated to prevent vapor escape.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon to minimize oxidative degradation, although the compound is relatively air-stable.
Visualized Workflows
Diagram 1: PPE & Risk Logic Flow
Caption: Decision logic for selecting PPE based on the physical state and hazard class of Nitrofluorenone derivatives.
Diagram 2: Operational Lifecycle
Caption: Step-by-step containment workflow from storage to waste disposal.
Decontamination & Disposal
Spill Management:
-
Evacuate: If a significant amount of powder (>1g) is dispersed outside the hood, evacuate the immediate area.
-
PPE Up: Don N95/P100 respirator, double gloves, and goggles before re-entering.
-
Wet Wipe Method: Do not dry sweep. Cover spill with wet paper towels (soaked in acetone or ethanol) to suppress dust, then wipe up.
-
Deactivation: Clean surface with a mild surfactant followed by water.
Waste Disposal Streams:
-
Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a hazardous solid waste bin labeled "Toxic / Halogenated Organic Solid."
-
Liquid Waste:
-
Do NOT mix with aqueous acid/base streams.[3]
-
Dispose of reaction mixtures in the "Halogenated Organic Solvent" carboy.
-
Labeling: Explicitly list "Dibromo-nitro-fluorenone" on the waste tag to alert EHS personnel of potential mutagenicity.
-
References
-
National Toxicology Program (NTP). (1992).[4] Toxicology and Carcinogenesis Studies of 2-Nitrofluorene. Technical Report Series No. 341. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Dibromo-9-fluorenone (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
